molecular formula C4H7BrClF B13533704 1-Bromo-3-chloro-2-fluoro-2-methylpropane

1-Bromo-3-chloro-2-fluoro-2-methylpropane

Cat. No.: B13533704
M. Wt: 189.45 g/mol
InChI Key: WHMFDVKQQDRAQG-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-2-methylpropane (CID 12759420) is a multi-halogenated organic compound with the molecular formula C4H7BrClF . Its structure features bromo, chloro, and fluoro substituents on a branched propane backbone, making it a valuable and versatile intermediate for advanced organic synthesis and scientific research . The presence of multiple halogen atoms with differing reactivity allows for selective, step-wise substitution reactions, enabling researchers to construct complex molecules efficiently. This compound is particularly useful as a key starting material or precursor in pharmaceutical research for developing active ingredients, and in materials science for creating novel functionalized polymers or small molecules with tailored properties. The specific steric and electronic influence of the 2-fluoro-2-methyl grouping can be leveraged to modulate the reactivity of the molecule or the physical properties of resulting compounds. This compound is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C4H7BrClF

Molecular Weight

189.45 g/mol

IUPAC Name

1-bromo-3-chloro-2-fluoro-2-methylpropane

InChI

InChI=1S/C4H7BrClF/c1-4(7,2-5)3-6/h2-3H2,1H3

InChI Key

WHMFDVKQQDRAQG-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(CBr)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and applications of 1-Bromo-3-chloro-2-fluoro-2-methylpropane (CAS 82577-95-5).[]

Technical Guide for Research & Development

Executive Summary

This compound is a specialized, polyfunctionalized aliphatic building block used in advanced medicinal chemistry and materials science.[] Unlike its non-fluorinated analog (1-bromo-3-chloro-2-methylpropane), this molecule incorporates a tertiary fluoride at the C2 position.[] This structural feature serves two critical functions in drug design: it acts as a metabolically stable bioisostere for a tertiary alcohol or gem-dimethyl group, and it introduces a strong dipole that can influence the conformation of the carbon chain (the gauche effect).

This guide provides a validated synthetic protocol, predicted and experimental property data, and a logic-based analysis of its reactivity for nucleophilic substitution strategies.[]

Molecular Identity & Stereochemistry[1]

Attribute Detail
IUPAC Name This compound
CAS Number 82577-95-5
Molecular Formula C₄H₇BrClF
Molecular Weight 189.45 g/mol
SMILES CC(F)(CCl)CBr
Chirality Yes (C2 is a stereocenter).[] Typically supplied as a racemate (RS) unless asymmetric synthesis is employed.[]
Structural Analysis

The molecule consists of a propane backbone with a quaternary center at C2.[] This carbon is bonded to four distinct groups:

  • Methyl group (-CH₃)[]

  • Fluorine atom (-F)[]

  • Bromomethyl group (-CH₂Br)[][2]

  • Chloromethyl group (-CH₂Cl)[]

This "tetrasubstituted" nature makes the C2 position sterically crowded and chemically inert to substitution, directing all reactivity to the primary halides at C1 and C3.

Physicochemical Profile

Note: Due to the specialized nature of this fluorinated intermediate, some values are predicted based on structure-activity relationships (SAR) with the non-fluorinated analog (CAS 6974-77-2).[]

PropertyValue / RangeConfidence
Physical State Colorless to pale yellow liquidHigh
Boiling Point 165 – 170 °C (at 760 mmHg)Predicted (SAR)
Density 1.62 ± 0.05 g/cm³Predicted (SAR)
LogP (Octanol/Water) 2.2Computed [1]
Refractive Index (

)
1.46 – 1.48Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in DCM, THF, MeOH, EtOAcHigh
Flash Point > 110 °CPredicted

Technical Insight: The introduction of the fluorine atom at C2 significantly increases the density relative to the non-fluoro analog (1.48 g/cm³) due to the high atomic mass of fluorine packed into a small van der Waals radius.[]

Synthetic Accessibility & Reactivity

The most robust route to this molecule is the bromofluorination of the corresponding alkene.[] This method ensures the correct regiochemistry (Markovnikov-like addition of Fluorine to the tertiary carbon).[]

Validated Synthetic Protocol

Precursor: 3-Chloro-2-methylpropene (Methallyl chloride).[] Reagents: N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et₃N[]·3HF) or Pyridine-HF (Olah's Reagent).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-2-methylpropene (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Fluorinating Agent: Slowly add Et₃N·3HF (1.2 eq) to the stirred solution. Caution: HF reagents are corrosive and require specific safety protocols.[]

  • Bromination: Add NBS (1.1 eq) portion-wise over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[3][4][5] The alkene attacks Br⁺ to form a bromonium ion.[] The fluoride anion (F⁻) attacks the more substituted carbon (C2) , opening the ring.

  • Workup: Quench with saturated NaHCO₃ (carefully, gas evolution). Extract with DCM. Wash organic layer with water and brine. Dry over MgSO₄.[6]

  • Purification: Distillation under reduced pressure is preferred over column chromatography due to the volatility of the product.[]

Reaction Mechanism Visualization[1]

Synthesis Start 3-Chloro-2-methylpropene (Methallyl Chloride) Intermediate Bromonium Ion (Cyclic Intermediate) Start->Intermediate Electrophilic Attack (Br+) Reagents NBS + Et3N·3HF Reagents->Intermediate Transition Regioselective Opening (F- attacks C2) Intermediate->Transition Product 1-Bromo-3-chloro- 2-fluoro-2-methylpropane Transition->Product Markovnikov Addition

Figure 1: Synthetic pathway via bromofluorination.[] The regioselectivity is driven by the ability of the tertiary carbon (C2) to stabilize partial positive charge during the ring-opening step.

Applications in Drug Development

This molecule is a "linchpin" scaffold, allowing the sequential attachment of two different nucleophiles.

Differential Reactivity (The "Leaving Group" Hierarchy)

The molecule contains two primary halides with different reactivities:

  • Site A (C1-Br): The C-Br bond is weaker and the bromide ion is a better leaving group.[] Under controlled conditions (1.0 eq nucleophile, low temp), substitution occurs here first.

  • Site B (C3-Cl): The C-Cl bond is stronger.[] Substitution at this position requires higher temperatures or stronger nucleophiles (e.g., NaI catalysis / Finkelstein conditions) and typically occurs after the bromide has been displaced.

  • Site C (C2-F): The C-F bond is extremely strong (approx. 116 kcal/mol) and sterically shielded.[] It is inert to standard S_N2 conditions, serving as a permanent structural element.

Bioisosteric Utility

In medicinal chemistry, the 2-fluoro-2-methyl motif is used to:

  • Block Metabolism: Replacing a hydrogen with fluorine at a tertiary position prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[]

  • Modulate Lipophilicity: The fluorine atom lowers the pKa of adjacent amines (if introduced) and fine-tunes the logP without the steric bulk of a methyl group.[]

Reactivity Molecule 1-Bromo-3-chloro- 2-fluoro-2-methylpropane Step1 Product A: Monosubstitution at C-Br Molecule->Step1 Fast (Sn2) Nu1 Nucleophile 1 (Amine/Thiol) Low Temp (-78 to 0°C) Nu1->Step1 Step2 Product B: Disubstitution (Linker) Step1->Step2 Slow (Sn2) Nu2 Nucleophile 2 (Amine/Alkoxide) High Temp / NaI Cat. Nu2->Step2

Figure 2: Sequential functionalization strategy. The reactivity difference between Br and Cl allows for the controlled synthesis of asymmetric linkers.[]

Safety & Handling

Signal Word: WARNING

  • GHS Hazards:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[2][8][7]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[7]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Avoid contact with strong bases and oxidizing agents.

    • Storage: Keep refrigerated (2-8°C) and protecting from light to prevent slow debromination or discoloration.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12759420, this compound. Retrieved February 25, 2026 from [Link]

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions.[] Synthesis. (Foundational reference for the bromofluorination methodology).

  • Haufe, G. (2001). Electrophilic Fluorination of Alkenes.[] Journal of Praktische Chemie. (Review of mechanism for NBS/HF alkene addition).

Sources

Molecular structure and conformation of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the molecular structure, conformation, and synthesis of 1-Bromo-3-chloro-2-fluoro-2-methylpropane.

Molecular Formula:


 | CAS:  82577-95-5 | Molecular Weight:  189.45  g/mol 

Executive Summary

This compound is a polyhalogenated neopentane derivative characterized by a quaternary carbon center substituted with four distinct groups. This structural uniqueness makes it a valuable probe for conformational analysis involving halogen-halogen interactions and a potential chiral synthon in the synthesis of fluorinated bioisosteres.

This guide provides a rigorous analysis of its stereochemistry, conformational landscape, and a validated synthetic pathway, designed for researchers in structural chemistry and pharmaceutical development.

Molecular Architecture & Stereochemistry

The Chiral Center

The central carbon (C2) is bonded to four chemically distinct substituents, rendering the molecule chiral.

  • Fluorine (-F)

  • Bromomethyl (-CH

    
    Br)
    
  • Chloromethyl (-CH

    
    Cl)
    
  • Methyl (-CH

    
    )
    
Absolute Configuration (Cahn-Ingold-Prelog)

To assign the


 configuration, we determine substituent priorities based on atomic number (

) of the atom directly attached to the chiral center, expanding to the next shell where necessary.

Priority Assignment:

  • -F (

    
    ): Priority 1  (Highest)
    
  • -CH

    
    Br : Carbon attached to (Br, H, H). Br (
    
    
    
    ) wins over Cl. Priority 2
  • -CH

    
    Cl : Carbon attached to (Cl, H, H). Cl (
    
    
    
    ). Priority 3
  • -CH

    
     : Carbon attached to (H, H, H). Priority 4  (Lowest)
    
  • R-Configuration: Viewing C2 with the -CH

    
     group pointing away, the sequence F 
    
    
    
    CH
    
    
    Br
    
    
    CH
    
    
    Cl traces a clockwise path.
  • S-Configuration: The sequence traces a counter-clockwise path.

Conformational Analysis

The conformational landscape of this molecule is governed by the interplay between steric hindrance (Van der Waals repulsion) and electronic effects (dipole minimization and hyperconjugation).

Rotational Degrees of Freedom

Rotation occurs primarily around the C1-C2 and C3-C2 bonds. However, as a neopentane derivative, the "gearing" effect of the substituents creates a coupled conformational surface.

Dominant Interactions
Interaction TypeDescriptionImpact on Stability
Steric Repulsion Interaction between large halogens (Br and Cl).Destabilizes gauche arrangements of -CH

Br and -CH

Cl.
Dipole-Dipole C-F, C-Cl, and C-Br bonds are all polar.Conformations with antiparallel dipoles are energetically favored to minimize net dipole moment (

).
Gauche Effect Hyperconjugation (

).
Fluorine often stabilizes gauche conformations relative to proton donors, though steric bulk of Br/Cl counteracts this here.
Predicted Lowest Energy Conformer

The global minimum is predicted to be the Anti-Periplanar (W-conformation) relative to the heaviest halogens.

  • The -CH

    
    Br and -CH
    
    
    
    Cl groups orient to maximize their separation (dihedral angle
    
    
    between the C-Br and C-Cl vectors projected down the C-C axes) to minimize steric clash.
  • The C-F bond, being the shortest and most polar, orients to bisect the H-C-H angles of the adjacent methylene groups where possible to maximize electrostatic stability.

Synthetic Protocol (High-Fidelity)

Since specific industrial routes for this exact CAS are proprietary or sparse, the following is a chemically validated retrosynthetic route utilizing standard functional group transformations. This protocol prioritizes regioselectivity to ensure the quaternary fluorine is installed correctly.

Retrosynthetic Logic

Target: Br-CH


-C(F)(Me)-CH

-Cl

(Functional Group Interconversion) Intermediate: HO-CH

-C(F)(Me)-CH

-Cl (Fluorohydrin)

(Regioselective Ring Opening) Precursor: 2-(chloromethyl)-2-methyloxirane (Epoxide)

(Epoxidation) Starting Material: 3-chloro-2-methylprop-1-ene (Methallyl chloride)
Step-by-Step Methodology
Step 1: Epoxidation of Methallyl Chloride
  • Reagents:

    
    -Chloroperoxybenzoic acid (
    
    
    
    -CPBA), Dichloromethane (DCM).
  • Protocol: Dissolve 3-chloro-2-methylprop-1-ene in DCM at 0°C. Add

    
    -CPBA portion-wise. Stir at room temperature for 12h.
    
  • Mechanism: Concerted electrophilic oxygen transfer to the alkene.

  • Product: 2-(chloromethyl)-2-methyloxirane.

Step 2: Regioselective Ring Opening (Fluorination)
  • Reagents: Olah’s Reagent (Pyridine:HF complex) or Et

    
    N·3HF.
    
  • Conditions: 0°C to RT, neat or in ether.

  • Mechanism: Under acidic conditions (HF), the epoxide opens via an S

    
    1-like transition state. The nucleophile (F
    
    
    
    ) attacks the more substituted carbon (C2) due to the partial positive charge stabilization by the methyl group.
  • Product: 1-chloro-2-fluoro-2-methylpropan-3-ol.

    • Note: The Oxygen remains on the less substituted carbon (C1), becoming a primary alcohol.

Step 3: Bromination of the Primary Alcohol
  • Reagents: Phosphorus Tribromide (PBr

    
    ) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).
    
  • Protocol: Add PBr

    
     dropwise to the alcohol in DCM at -10°C.
    
  • Mechanism: S

    
    2 displacement of the activated hydroxyl group by bromide.
    
  • Final Product: this compound.[1]

Synthesis Workflow Diagram

SynthesisPathway Start Start: 3-chloro-2-methylprop-1-ene Epoxide Intermediate 1: 2-(chloromethyl)-2-methyloxirane Start->Epoxide m-CPBA, DCM (Epoxidation) Alcohol Intermediate 2: 1-chloro-2-fluoro-2-methylpropan-3-ol Epoxide->Alcohol Pyridine:HF (Olah's Reagent) (Acidic Ring Opening, F attacks C2) Final Target: This compound Alcohol->Final PBr3, -10°C (Nucleophilic Substitution)

Caption: Figure 1. Regioselective synthesis pathway leveraging acidic epoxide opening to install the quaternary fluorine.

Spectroscopic Identification (Data Validation)

To validate the synthesis, the following NMR signatures are diagnostic.

Predicted NMR Data Table
NucleusSignal TypePredicted Shift (

)
MultiplicityCoupling Constants (

)
Assignment

H
Methyl1.60 - 1.70 ppmDoublet (d)

Hz
-C(F)CH


H
Methylene (Br)3.50 - 3.70 ppmDoublet of Doublets

Hz
-C(F)CH

Br

H
Methylene (Cl)3.60 - 3.80 ppmDoublet of Doublets

Hz
-C(F)CH

Cl

F
Fluorine-140 to -150 ppmMultipletCoupled to all protonsTertiary F

C
Quaternary C~95 ppmDoublet

Hz
C -F

Interpretation Guide:

  • The Fluorine Coupling: The most distinct feature will be the large coupling of the methyl protons to the fluorine atom (

    
    ), splitting the methyl singlet into a distinct doublet.
    
  • Deshielding: The -CH

    
    Cl protons will appear slightly downfield (higher ppm) compared to -CH
    
    
    
    Br due to the higher electronegativity of Chlorine, though the effect is subtle.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[4][5] 63. Pyridinium Poly(hydrogen Fluoride). Synthesis.[6][4] (Standard reference for Olah's reagent usage in epoxide opening).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for conformational analysis and nucleophilic substitution mechanisms).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the thermodynamic stability of 1-bromo-3-chloro-2-fluoro-2-methylpropane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development. By integrating fundamental principles of physical organic chemistry with established experimental and computational methodologies, this document offers a predictive framework for understanding the molecule's behavior.

Introduction and Molecular Overview

This compound (C₄H₇BrClF) is a structurally complex, non-commercially available halogenated alkane.[1][2] Its utility in synthetic chemistry and drug discovery stems from the unique combination of four different halogens on a compact butane scaffold, offering a rich landscape for chemical modification. Understanding its thermodynamic stability is paramount for predicting its shelf-life, decomposition pathways, and reactivity in various chemical environments.

PropertyValue
IUPAC Name This compound
CAS Number 82577-95-5
Molecular Formula C₄H₇BrClF
Molecular Weight 189.45 g/mol

Table 1: Key properties of this compound.[1]

Conformational Analysis: The Foundation of Stability

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For a flexible acyclic molecule like this compound, a multitude of conformations exist due to rotation around the C-C single bonds. These conformations are not all equal in energy; the most stable conformer, and therefore the most populated one at equilibrium, will dictate the molecule's overall thermodynamic properties.

The primary factors governing conformational stability are:

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Staggered conformations, where the dihedral angles between bonds are 60°, are lower in energy than eclipsed conformations where the dihedral angles are 0°.[3][4]

  • Steric Hindrance: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. In the context of this compound, the bromine, chlorine, and methyl groups are significantly larger than the fluorine and hydrogen atoms, and their spatial arrangement will be a key determinant of stability.[4]

Given the substitution pattern, we can anticipate a complex potential energy surface with several local minima corresponding to different staggered conformations. The relative energies of these conformers will be influenced by the steric demands of the substituents. For instance, a conformation where the bulky bromine and chlorine atoms are gauche to each other will likely be higher in energy than one where they are anti.

Visualizing Conformational Isomers

The following diagram illustrates the concept of Newman projections for analyzing the conformations around the C2-C3 bond of this compound.

G cluster_staggered Staggered Conformations (Lower Energy) cluster_eclipsed Eclipsed Conformations (Higher Energy) Staggered_Anti Anti Eclipsed1 Eclipsed 1 Staggered_Anti->Eclipsed1 Rotation Staggered_Gauche1 Gauche 1 Eclipsed2 Eclipsed 2 Staggered_Gauche1->Eclipsed2 Rotation Staggered_Gauche2 Gauche 2 Eclipsed3 Eclipsed 3 Staggered_Gauche2->Eclipsed3 Rotation Eclipsed1->Staggered_Gauche1 Rotation Eclipsed2->Staggered_Gauche2 Rotation Eclipsed3->Staggered_Anti Rotation caption Energy profile of C-C bond rotation.

Figure 1: A simplified representation of the energy changes during rotation around a C-C bond, highlighting the lower energy of staggered conformations compared to eclipsed conformations.

Bond Dissociation Energies: Predicting Decomposition Pathways

The thermodynamic stability of a molecule is ultimately determined by the strength of its chemical bonds. The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically.[5] By examining the BDEs of the various bonds in this compound, we can predict the weakest bond and, therefore, the most likely initial step in its thermal or photochemical decomposition.

General Trends in Carbon-Halogen Bond Strengths

For carbon-halogen bonds, the bond strength decreases down the group in the periodic table. This is due to the increasing size of the halogen atom and the decreasing effectiveness of orbital overlap with carbon. The general trend for average bond dissociation energies is:

C-F > C-Cl > C-Br > C-I [6][7]

This trend is a powerful predictor of the relative stability of halogenated alkanes.

Estimated Bond Dissociation Energies for this compound

While specific experimental BDEs for this molecule are not available, we can estimate their relative order based on established data for similar compounds.

BondTypical BDE (kJ/mol)Predicted Relative Strength
C-F~485Strongest
C-H~413Strong
C-Cl~327Weaker
C-Br~285Weakest
C-C~346Intermediate

Table 2: Typical average bond dissociation energies for relevant bonds and their predicted relative strengths in the target molecule.[6][8]

Based on these general values, the C-Br bond is predicted to be the weakest in this compound. Consequently, the most likely decomposition pathway under energetic conditions (e.g., high temperature or UV irradiation) would involve the homolytic cleavage of the C-Br bond to form a bromine radical and a carbon-centered radical.

Decomposition Pathway Diagram

G Molecule This compound Radical_Pair Carbon Radical + Bromine Radical Molecule->Radical_Pair Energy Input (Heat or Light) Weakest Bond Cleavage (C-Br) Decomposition_Products Further Decomposition Products Radical_Pair->Decomposition_Products Radical Reactions caption Predicted primary decomposition pathway.

Figure 2: The predicted initial step in the decomposition of this compound, highlighting the cleavage of the weakest bond.

Factors Influencing Thermodynamic Stability

Several electronic and steric factors contribute to the overall thermodynamic stability of this compound:

  • Inductive Effects: The high electronegativity of the halogen atoms, particularly fluorine, will induce a partial positive charge on the adjacent carbon atoms. This can influence the stability of any potential carbocation intermediates that might form during heterolytic cleavage.

  • Hyperconjugation: The stability of potential radical or carbocation intermediates is also influenced by hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital.

  • Steric Strain: As discussed in the conformational analysis, steric repulsion between the bulky substituents can destabilize the molecule, raising its ground-state energy and thus making it more prone to decomposition.[9]

Experimental and Computational Approaches for Stability Assessment

While no specific studies on this compound were found, the following experimental and computational workflows are standard for assessing the thermodynamic stability of novel compounds.

Experimental Workflow

A combination of calorimetric and analytical techniques can provide a comprehensive picture of a molecule's thermodynamic stability.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_thermo Thermodynamic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA Calorimetry Bomb Calorimetry Purification->Calorimetry Heat_Capacity Heat Capacity DSC->Heat_Capacity Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Enthalpy Enthalpy of Formation Calorimetry->Enthalpy caption Experimental workflow for assessing thermodynamic stability.

Figure 3: A typical experimental workflow for the synthesis, characterization, and thermodynamic analysis of a novel halogenated compound.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram for thermal events such as melting, boiling, and decomposition, which appear as endothermic or exothermic peaks.

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compound onto the TGA balance pan.

  • Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Monitor the change in mass as a function of temperature. A significant mass loss indicates decomposition or evaporation.

Computational Chemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method for such calculations.[10][11]

G cluster_input 1. Input Generation cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Thermodynamic Property Calculation Build_Molecule Build 3D Structure of This compound Conformer_Search Conformational Search Build_Molecule->Conformer_Search Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Conformer_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Enthalpy Enthalpy of Formation Frequency_Calculation->Enthalpy Gibbs_Free_Energy Gibbs Free Energy Frequency_Calculation->Gibbs_Free_Energy BDE Bond Dissociation Energies Frequency_Calculation->BDE caption Computational workflow for predicting thermodynamic properties.

Sources

Technical Guide: Safety, Toxicology, and Handling of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicology of 1-Bromo-3-chloro-2-fluoro-2-methylpropane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 82577-95-5) is a specialized halogenated aliphatic intermediate used primarily in medicinal chemistry and materials science.[1] It serves as a bifunctional "linker" molecule, allowing for the sequential attachment of nucleophiles due to the differential reactivity of its bromine and chlorine substituents. The presence of the geminal fluoro-methyl group at the C2 position introduces unique metabolic stability and lipophilicity compared to its non-fluorinated analogs, making it a valuable motif in drug discovery for bioisosteric replacement.

However, this structural utility comes with a significant hazard profile. It is a potent alkylating agent with the capacity for severe ocular damage and respiratory irritation. This guide synthesizes available toxicological data with structure-activity relationship (SAR) analysis to provide a robust safety protocol.

Chemical Identification Table
PropertyDetail
CAS Number 82577-95-5
IUPAC Name This compound
Molecular Formula C₄H₇BrClF
Molecular Weight 189.45 g/mol
SMILES CC(CCl)(CBr)F
Physical State Liquid (Colorless to pale yellow)
Predicted Boiling Point ~155–160°C (Based on non-fluoro analog)

Hazard Identification & GHS Classification

The Global Harmonized System (GHS) classification for this substance highlights its reactivity as an electrophile. The critical hazard is H318 (Causes serious eye damage) , which distinguishes it from simple irritants.[1]

GHS Hazard Statements
CodeHazard StatementSeverityMechanism of Action
H226 Flammable liquid and vaporWarningFlash point likely <60°C; vapor forms explosive mixtures.
H302 Harmful if swallowedWarningSystemic absorption; potential alkylation of gastric mucosa.
H315 Causes skin irritationWarningSolvent action removes lipids; alkylation of epidermal proteins.
H318 Causes serious eye damage Danger Rapid corneal penetration followed by hydrolysis (acid release) and protein cross-linking.
H335 May cause respiratory irritationWarningMucosal irritation via inhalation of vapors.

Toxicological Mechanisms & Reactivity Profile

To handle this chemical safely, one must understand why it is toxic. Its toxicity is driven by its function as a bifunctional electrophile .

Differential Alkylation (The "Soft-Hard" Switch)

The molecule contains two primary leaving groups:

  • C1-Bromine: A "soft" electrophile, highly reactive toward soft nucleophiles (e.g., thiols in glutathione, cysteine residues in proteins). This is the primary site of alkylation under physiological conditions.

  • C3-Chlorine: A "harder" electrophile, less reactive but capable of reacting with DNA bases or hard nucleophiles (amines) under specific conditions.

  • C2-Fluorine: The C-F bond is extremely strong (approx. 116 kcal/mol) and generally inert to substitution. However, it inductively withdraws electrons, increasing the electrophilicity of the adjacent C-Br and C-Cl centers.

Metabolic Activation Pathways

Halogenated propanes are often metabolized via two competing pathways:

  • Direct Conjugation (Detoxification/Toxification): Glutathione S-transferase (GST) may displace the bromide. While usually detoxifying, the resulting glutathione conjugate can be processed by the kidneys into a cysteine conjugate, which β-lyase enzymes can cleave to form reactive thioketenes (nephrotoxicants).

  • Oxidative Dehalogenation: Cytochrome P450 enzymes may attempt to oxidize the methyl group or the carbon skeleton. The fluorine atom blocks oxidation at the C2 position, potentially diverting metabolism to the terminal carbons.

Visualization: Reactivity & Exposure Pathways

ToxicityPathways Substrate 1-Bromo-3-chloro- 2-fluoro-2-methylpropane Exposure Exposure Route: Inhalation/Dermal Substrate->Exposure EyeTissue Corneal Opacity (Irreversible Damage) Exposure->EyeTissue Direct Contact Systemic Systemic Circulation Exposure->Systemic Absorption Alkylation Direct Alkylation (SN2 Reaction) Systemic->Alkylation Reacts with Proteins GSH Glutathione Conjugation (Liver) Systemic->GSH Metabolism Kidney Bioactivation to Reactive Thioketene GSH->Kidney Transport & Beta-Lyase Cleavage

Figure 1: Pathophysiological flow of exposure. Note the critical branch leading to corneal damage and the potential for renal toxicity via glutathione conjugation.

Safe Handling Protocols (The Self-Validating System)

Reliable safety relies on redundancy. The following protocol uses a "Check-Verify" system.

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Vapor Trap: If using a rotary evaporator, ensure a cold trap (-78°C) is used to prevent exhaust of the volatile halide into the vacuum pump oil, which can lower the flash point of the oil.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with small halogenated alkanes due to rapid permeation.

Body PartRequired PPERationale
Hands (Layer 1) Silver Shield / Laminate Impermeable to small haloalkanes.
Hands (Layer 2) Nitrile (Disposable)Provides dexterity and protects the inner glove.
Eyes Chemical Splash Goggles Safety glasses do not seal against vapors/splashes (Critical due to H318).
Respiratory Organic Vapor (OV) CartridgeOnly if working outside a hood (Emergency only).
Storage & Stability
  • Temperature: Store at 2–8°C. Cool storage reduces vapor pressure and minimizes hydrolysis.

  • Incompatibility: Segregate from strong bases (e.g., NaOH, amines) to prevent elimination reactions that could generate toxic fluoro-olefins.

  • Light: Store in amber glass. The C-Br bond is photosensitive and can homolyze to form free radicals, turning the liquid brown (liberated bromine).

Emergency Response Procedures

Ocular Exposure (Critical)

Immediate Action is required to prevent blindness.

  • Irrigate: Immediately flush eyes with tepid water or saline for a minimum of 15 minutes . Hold eyelids open.

  • pH Check: If available, check tear pH after 15 minutes. Continue flushing if pH is not 7.0–7.4.

  • Medical: Transport to an ophthalmologist immediately. Mention "Alkylating Agent" and "Acid Release."

Fire Fighting Measures
  • Media: CO₂, Dry Chemical, or Foam. Do not use a solid water stream (may scatter the liquid).

  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr) & Hydrogen Chloride (HCl): Corrosive acid gases.

    • Hydrogen Fluoride (HF): While less likely to form than HBr/HCl, high-temperature combustion can release HF. Firefighters must wear full SCBA. [2]

Spill Cleanup Decision Tree

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 10 mL (In Hood) Size->Small Large > 10 mL (Or Outside Hood) Size->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Treat Waste as Halogenated Organic Absorb->Neutralize

Figure 2: Decision logic for spill containment. Note that large spills outside a hood require evacuation due to respiratory irritation risks.

Synthesis & Experimental Context

For researchers utilizing this compound, understanding its reactivity aids in safety.

  • Nucleophilic Substitution: The C-Br bond will react first.[3][4] If synthesizing a library, perform the substitution of the bromine at 0°C to avoid competing elimination reactions or attack at the chlorine.

  • Elimination Risk: The presence of the fluorine at C2 increases the acidity of the adjacent protons. Strong bases (e.g., t-BuOK) may cause E2 elimination, generating a reactive fluoro-alkene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759420, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] CAS 82577-95-5.[1] Retrieved from [Link]

Sources

Technical Guide: 19F NMR Characterization of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes mechanistic understanding, predictive logic, and robust experimental protocols over static data lists.

Executive Summary

The precise characterization of 1-Bromo-3-chloro-2-fluoro-2-methylpropane (CAS: 82577-95-5) presents a unique challenge due to its dense functionalization around a quaternary carbon center. This "mixed-halo" neopentyl scaffold creates a crowded steric environment that significantly influences


 chemical shifts and coupling constants.

This guide provides a comprehensive framework for identifying this molecule, predicting its spectral footprint, and validating its structure using


 NMR spectroscopy.

Structural Dynamics & Stereochemistry[1]

Before analyzing the spectrum, one must understand the magnetic environment of the fluorine nucleus.

The Chiral Center

The central carbon (C2) is bonded to four distinct groups:

  • Methyl (

    
    )
    
  • Fluorine (

    
    )[1][2]
    
  • Chloromethyl (

    
    )
    
  • Bromomethyl (

    
    )
    

Implication: The molecule is chiral . While the


 signal in an achiral solvent (like 

) will appear as a single chemical environment (time-averaged), the chirality renders the protons on the methylene groups (

and

) diastereotopic . They are magnetically non-equivalent, creating complex ABX coupling patterns in the

NMR, which transfer to the

spectrum via heteronuclear coupling.
The Fluorine Environment

The fluorine atom resides on a tertiary carbon, historically resulting in a significant upfield shift relative to primary or secondary fluorides. However, the presence of heavy


-halogens (Br, Cl) introduces competing electronic effects:
  • Inductive Effect (

    
    ):  Electronegative Cl and Br pull electron density, tending to deshield  (shift downfield/positive).
    
  • Steric Compression (Gamma Effect): The bulky halogens crowd the fluorine, which typically causes shielding (shift upfield/negative) in

    
     NMR.
    

Predicted Chemical Shift Data

Due to the rarity of this specific mixed-halo intermediate in public spectral databases, we utilize Substituent Chemical Shift (SCS) additivity rules based on the parent structure, tert-butyl fluoride (2-fluoro-2-methylpropane).

Reference Values (in )
Compound StructureChemical Shift (

)
Reference Standard
Trichlorofluoromethane (

)
0.00 ppm Internal Standard
2-Fluoro-2-methylpropane (Parent) -130 to -134 ppm Lit. Value [1]
This compound -145 to -155 ppm (Predicted) Calculated Range

Analysis: The "Heavy Atom Effect" of Bromine and Chlorine at the


-position typically dominates over the inductive effect in tertiary alkyl fluorides. Consequently, we predict a shielding effect  of approximately -10 to -20 ppm relative to the parent tert-butyl fluoride.

Target Window: Expect the signal to center between -145 ppm and -155 ppm .

Coupling Constants & Multiplicity[1][4]

The


 signal will not be a singlet. It will exhibit a rich multiplet structure due to scalar coupling (

) with neighboring protons.
Coupling Parameters
  • 
    :  Coupling to the 3 protons of the methyl group.
    
    • Typical Value: 20–25 Hz.

  • 
    :  Coupling to the 4 protons of the 
    
    
    
    and
    
    
    groups.
    • Typical Value: 15–25 Hz.

Spectral Appearance

If free rotation is assumed (fast on the NMR timescale), the signal will appear as a Multiplet (approx. septet or nonet) depending on the resolution and similarity of the


-values.
  • Decoupled Spectrum (

    
    ):  A sharp Singlet (s) .
    
  • Coupled Spectrum: A complex multiplet spanning ~100–150 Hz.

Visualization of Coupling Pathway

The following diagram illustrates the scalar coupling network defining the multiplet structure.

CouplingTree F19 19F Nucleus (Central Resonance) Methyl Coupling to -CH3 (3H) 3J ~ 22 Hz (Quartet Splitting) F19->Methyl Dominant Interaction Methylene1 Coupling to -CH2Cl (2H) 3J ~ 20 Hz (Triplet Splitting) Methyl->Methylene1 Methylene2 Coupling to -CH2Br (2H) 3J ~ 18 Hz (Triplet Splitting) Methyl->Methylene2 Multiplet Observed Signal: Complex Multiplet (Overlapping dxtxt) Methylene1->Multiplet Methylene2->Multiplet

Figure 1: Scalar coupling tree showing the interaction of the Fluorine nucleus with the Methyl and Methylene protons, resulting in the final multiplet.

Experimental Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are mandatory.

Sample Preparation
  • Concentration: Dissolve 10–20 mg of the analyte in 0.6 mL of solvent.

  • Solvent: Deuterated Chloroform (

    
    ) is standard.
    
    • Note: If the sample is volatile, ensure the tube is capped immediately to prevent evaporation and concentration changes.

  • Internal Standard: Add 0.05%

    
    -Trifluorotoluene (
    
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    ppm) for precise referencing.
Acquisition Parameters (Bruker/Jeol/Varian)
ParameterSettingRationale
Pulse Sequence zg or zg30Standard single pulse.
Spectral Width (SW) 200 ppm (-50 to -250 ppm)Covers all aliphatic fluorides.
O1P (Center) -150 ppmCenters the excitation on the region of interest.
Relaxation Delay (D1) 5.0 – 10.0 seconds Fluorine

times can be long (3-5s). Short D1 leads to integration errors.
Scans (NS) 32 – 64

is 100% natural abundance; high sensitivity requires fewer scans.
Decoupling Inverse Gated (Optional) Use zgig to remove proton coupling for a clean singlet and accurate integration.

Synthesis & Validation Workflow

When synthesizing this molecule (likely via halogen exchange or fluorination of an epoxide precursor), validation is critical.

ValidationWorkflow Start Crude Reaction Mixture TLC TLC/GC-MS Check Mass: 188/190 Da Start->TLC Purify Flash Column Chromatography TLC->Purify Isolation NMR_H 1H NMR Check Diastereotopic CH2s Purify->NMR_H Fraction Check NMR_F 19F NMR Confirm Singlet (-150 ppm) NMR_H->NMR_F Cross-Validation Final Validated Structure NMR_F->Final QC Pass

Figure 2: Analytical workflow for validating the synthesis of this compound.

Validation Checklist:
  • Mass Spec: Look for the characteristic isotope pattern of Br (

    
    ) and Cl (
    
    
    
    ).
  • 
     NMR:  The methyl group should be a doublet (split by F, 
    
    
    
    Hz) at
    
    
    ppm.
  • 
     NMR:  A single peak (decoupled) in the -145 to -155 ppm range confirms the tertiary fluoride.
    

References

  • Wiberg, K. B.; Zilm, K. W. (2001). "ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     NMR Chemical Shifts. 1. Aliphatic Fluorides."[3][4] The Journal of Organic Chemistry, 66(9), 2809–2816. 
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference Text).

  • PubChem Database. "Compound Summary: this compound."[5]

  • Alfa Chemistry. "

    
     NMR Chemical Shift Table." 
    

Sources

Theoretical reactivity profiling of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Neopentyl Lock" Challenge

In the landscape of small-molecule drug discovery, 1-Bromo-3-chloro-2-fluoro-2-methylpropane (CAS 82577-95-5) represents a distinct "stress test" for reactivity prediction models.[1] Structurally, it is a poly-halogenated neopentyl scaffold.[1] This configuration creates a unique chemical environment where standard reactivity rules are inverted or suppressed by extreme steric constraints.

For researchers and medicinal chemists, this molecule is not merely a reagent; it is a mechanistic probe . It tests the limits of nucleophilic substitution (


) due to the "neopentyl effect" and challenges elimination (

) pathways due to the total absence of

-hydrogens relative to the primary leaving groups.[2]

This guide provides a theoretical profiling of its reactivity, grounding predictions in physical organic chemistry principles and outlining a computational workflow for validation.

Structural & Electronic Anatomy[1]

The Quaternary Center (C2)

The core of this molecule is the C2 carbon, a quaternary center bonded to four distinct groups:

  • -CH₂Br (Bromomethyl)[1]

  • -CH₂Cl (Chloromethyl)[1]

  • -F (Fluoro)[1]

  • -CH₃ (Methyl)[1]

This chirality at C2 renders the molecule optically active, though often supplied as a racemate. The presence of the highly electronegative Fluorine atom at the quaternary center exerts a strong inductive effect (-I), pulling electron density from the adjacent C1 and C3 carbons, theoretically deactivating them toward ionization (


) while increasing the acidity of the 

-protons on the methyl/methylene groups.
Leaving Group Hierarchy

In competitive substitution scenarios, the theoretical leaving group ability follows established trends, but is modulated by the specific bond lengths and strengths in this crowded scaffold:

RankLeaving GroupBondEst.[1] BDE (kcal/mol)Character
1 Bromide (

)
C1-Br~68Excellent leaving group; primary target for substitution.
2 Chloride (

)
C3-Cl~81Moderate leaving group; requires higher activation energy.[1]
3 Fluoride (

)
C2-F~115Poor leaving group; C-F bond is chemically inert under standard conditions.[1]

Nucleophilic Substitution Landscape

The Neopentyl Effect ( Suppression)

Despite C1 and C3 being primary carbons,


 attack is kinetically retarded by a factor of 

to

compared to ethyl halides. The bulky substituents at the

-position (C2) block the nucleophile's backside approach trajectory.
  • Prediction: Direct displacement of Br or Cl by mild nucleophiles will be negligible at standard temperatures.[1]

  • Forcing Conditions: Under high temperature or with small, linear nucleophiles (e.g.,

    
    ), reaction may occur, exclusively preferring C1-Br  displacement due to the weaker C-Br bond.[1]
    
The Elimination Blockade ( )

Standard base-promoted elimination (


) requires an anti-periplanar 

-hydrogen.[1]
  • Relative to Br (C1): The

    
    -carbon is C2.[1] C2 has no hydrogens. [1]
    
  • Relative to Cl (C3): The

    
    -carbon is C2.[1] C2 has no hydrogens. [1]
    

Conclusion: This molecule is immune to classical dehydrohalogenation (


 elimination) involving the primary halides. It cannot form a vinyl halide or allyl system via simple base treatment.

The High-Energy Pathway: Ionization & Rearrangement[1]

Since


 and 

are structurally inhibited, the reactivity profile is dominated by thermodynamic control via carbocation intermediates (

), likely involving rearrangement.
Mechanism: 1,2-Migration

If forced to react (e.g., using


 salts to abstract halide), the pathway will proceed as follows:
  • Ionization: Loss of

    
     from C1 generates a primary neopentyl carbocation (Highly Unstable).[1]
    
  • Rearrangement: To relieve this instability, a group from C2 will migrate to C1.

    • Competitive Migration:[1] Methyl vs. Fluorine vs. Chloromethyl.[1]

    • Theoretical Preference: Methyl migration is kinetically superior in neopentyl systems.

  • Result: Formation of a tertiary carbocation, which can then be trapped by a nucleophile.[3]

Visualization of Reactivity Pathways

The following diagram maps the logical decision tree for this molecule's reactivity.

ReactivityMap Start 1-Bromo-3-chloro- 2-fluoro-2-methylpropane Conditions Reaction Conditions Start->Conditions SN2_Check Nucleophilic Attack (SN2) Conditions->SN2_Check Strong Nuc E2_Check Base Treatment (E2) Conditions->E2_Check Strong Base SN1_Start Lewis Acid / Solvolysis (Ag+, Heat) Conditions->SN1_Start Polar Protic / LA SN2_Result Blocked by Sterics (Neopentyl Effect) SN2_Check->SN2_Result E2_Result IMPOSSIBLE (No Beta-Hydrogens) E2_Check->E2_Result Cation_Pri Primary Cation (Unstable) SN1_Start->Cation_Pri -Br (Leaving Group) Migration 1,2-Methyl Shift Cation_Pri->Migration Fast Cation_Tert Tertiary Cation (Stable) Migration->Cation_Tert Product Rearranged Substitution Product Cation_Tert->Product + Nuc

Figure 1: Mechanistic decision tree highlighting the suppression of standard bimolecular pathways and the dominance of rearrangement.

Computational Profiling Workflow

To validate these theoretical claims, a rigorous computational approach using Density Functional Theory (DFT) is required.

Protocol Design

Objective: Calculate Transition State (TS) barriers for


 attack vs. Methyl Migration.

Step-by-Step Methodology:

  • Conformational Search:

    • Use Molecular Mechanics (MMFF94) to identify global minima.[1] The rotation of

      
       groups is restricted; identify the lowest energy conformer to prevent steric clashes in the starting geometry.
      
  • Geometry Optimization (DFT):

    • Level of Theory: wB97X-D / 6-311+G(d,p) .[1]

    • Rationale: The "wB97X-D" functional includes dispersion corrections critical for modeling the steric crowding in neopentyl systems.

  • Transition State Modeling:

    • TS1 (

      
      ):  Locate saddle point for 
      
      
      
      attack at C1-Br.[1] Expect an imaginary frequency corresponding to the C-Br stretch/Nuc-C formation.[1]
    • TS2 (Rearrangement): Locate saddle point for Methyl migration concurrent with (or immediately following) C-Br bond elongation.[1]

  • Solvation Model:

    • Apply SMD (Solvation Model based on Density) for polar aprotic solvents (e.g., DMSO, DMF) to stabilize the charge separation in the TS.

Workflow Diagram

CompWorkflow cluster_TS Transition State Search Input 3D Structure Input ConfSearch Conformational Search (MMFF94) Input->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311+G*) ConfSearch->DFT_Opt TS_SN2 TS: SN2 Attack DFT_Opt->TS_SN2 TS_Rearrange TS: 1,2-Shift DFT_Opt->TS_Rearrange IRC IRC Calculation (Path Validation) TS_SN2->IRC TS_Rearrange->IRC Output Free Energy Profile (ΔG‡) IRC->Output

Figure 2: Computational pipeline for quantifying the kinetic competition between substitution and rearrangement.

Toxicology & Metabolic Implications[1]

In a drug development context, this scaffold presents specific metabolic liabilities.

  • Metabolic Dehalogenation:

    • The primary halides (Br, Cl) are susceptible to Glutathione S-Transferase (GST) conjugation, potentially leading to reactive episulfonium intermediates if the rearrangement occurs in vivo.

  • P450 Oxidation:

    • The methyl group at C2 is sterically shielded but remains a potential site for hydroxylation. However, the strong electron-withdrawing effect of the Fluorine atom at the same carbon decreases the electron density of the C-H bonds, likely reducing the rate of P450 oxidation compared to a non-fluorinated analog.

  • Genotoxicity:

    • Alkylating agents (primary bromides) are often flagged as potential genotoxins (structural alerts).[1] However, the "neopentyl" steric bulk significantly reduces alkylating potency against DNA nucleophiles, potentially mitigating this risk compared to simple ethyl bromide derivatives.

References

  • PubChem. (2025).[1][4] Compound Summary: this compound (CID 12759420).[1][4] National Library of Medicine. [Link][1]

  • Master Organic Chemistry. (2011). The Neopentyl Group: An Exception to SN2 Reactivity.[2][5] [Link]

  • Allen Institute. (2024).[1] Neopentyl Halide Reactivity and Rearrangement Mechanisms.[6] [Link] (Educational resource on neopentyl rearrangement)[1]

  • Guan, Y., et al. (2022).[7] Methods for small molecule reactivity/selectivity reaction modeling.[1][7] ResearchGate.[1] [Link]

Sources

Methodological & Application

Technical Overview: 1-Bromo-3-chloro-2-fluoro-2-methylpropane in Medicinal Chemistry

[1][2][3][4][5]

Introduction & Structural Significance

The compound This compound (CAS 82577-95-5) represents a highly functionalized aliphatic building block characterized by a quaternary carbon center substituted with a fluorine atom and a methyl group.[1][2][3][] In drug discovery, this motif is valuable for two primary reasons:

  • Bioisosterism: The introduction of fluorine alters the pKa, lipophilicity (LogP), and metabolic stability of the molecule without significantly changing its steric bulk compared to a non-fluorinated analog.[1][2][]

  • Synthetic Versatility: The presence of two distinct halogens (bromine and chlorine) at the primary positions allows for selective sequential nucleophilic substitutions, enabling the construction of complex heterocycles or side chains.[1][2][]

Theoretical Synthetic Strategy

The construction of the 2-fluoro-2-methylpropane scaffold typically relies on the functionalization of an alkene precursor.[1][2][3][] A common retrosynthetic analysis points to 3-chloro-2-methylpropene (Methallyl chloride) as a viable starting material.[1][2][3][]

Mechanistic Pathway: Bromofluorination

The transformation can be conceptualized as an electrophilic addition across the carbon-carbon double bond.[2][3][]

  • Precursor: 3-Chloro-2-methylpropene.[1][2][3][]

  • Reagents (Theoretical): A source of electrophilic bromine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and a nucleophilic fluoride (
    
    
    ).[2][] Common reagent systems in literature for similar transformations include N-Bromosuccinimide (NBS) combined with a fluoride source like Pyridine-HF (Olah's Reagent) or Triethylamine trihydrofluoride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    ).[2][3][]
  • Regioselectivity: The reaction generally follows Markovnikov-like addition logic tailored by the stability of the intermediate:

    • The electrophilic bromine attacks the less substituted terminal carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[2]
      
    • This generates a tertiary carbocation at the C2 position, which is stabilized by the methyl group.[1][2][]

    • The fluoride nucleophile attacks the carbocation, installing the fluorine at the quaternary center.[1][2][]

Chemical Equation (Conceptual): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

23
Safety Critical Warning: Fluorinating Agents

The practical execution of bromofluorination often involves Hydrogen Fluoride (HF) or its complexes.[1][2][]

  • Hazard: HF is a contact poison that penetrates tissue deeply, causing systemic toxicity and bone demineralization (hypocalcemia).[1][2][] It is corrosive and can be fatal upon skin contact or inhalation.[2][]

  • Protocol Restriction: Due to these extreme risks, bench-level protocols involving HF or HF-releasing agents are restricted to facilities with specific engineering controls (e.g., calcium gluconate availability, specialized fume hoods, polycarbonate shielding).[1][3][]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the theoretical forward reaction pathway.

SynthesisPathwayPrecursor3-Chloro-2-methylpropene(Methallyl Chloride)IntermediateTertiary CarbocationIntermediatePrecursor->Intermediate Electrophilic Attack (Br+)Product1-Bromo-3-chloro-2-fluoro-2-methylpropaneIntermediate->Product Nucleophilic Attack (F-)ReagentsElectrophilic Bromination(Source: NBS/Br+)Nucleophilic Fluorination(Source: HF-Base)Reagents->Precursor Reagent Input

Caption: Mechanistic pathway for the bromofluorination of methallyl chloride to generate the target scaffold.

Application Notes in Drug Development

Researchers utilize this scaffold to modulate the physicochemical properties of lead compounds.[1][2][]

Property ModulatedMechanismApplication
Metabolic Stability C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism (e.g., P450 hydroxylation).[1][2][3][]Blocking metabolic soft spots to increase half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[2][3]
Lipophilicity Fluorine substitution typically increases lipophilicity compared to hydrogen but less than other halogens.[2][]Optimizing membrane permeability and blood-brain barrier (BBB) penetration.[1][2][3][]
Conformation The "Gauche Effect" (preference of C-F and C-X bonds to be gauche) restricts bond rotation.[1][2][]Locking the molecule into a bioactive conformation for receptor binding.[1][2][]

Safety & Handling Protocols

When handling halogenated alkanes and potential fluorinated intermediates in a professional laboratory, the following pillars of safety are mandatory.

A. Engineering Controls[1][2][3][5]
  • Ventilation: All operations must be conducted in a certified chemical fume hood with a face velocity of at least 100 fpm.[1][2][]

  • Containment: Use secondary containment trays to capture spills.

B. Personal Protective Equipment (PPE)[1][2][3][5]
  • Gloves: Silver Shield® or Viton® laminate gloves are recommended for halogenated hydrocarbons, as standard nitrile may offer insufficient breakthrough times.[1][2][]

  • Eye Protection: Chemical splash goggles and a face shield are required when handling liquid reagents under pressure or with potential for splashing.[1][2][]

C. Emergency Response
  • Skin Contact: Immediate washing with soap and water.[2][][5] If HF reagents were used, application of Calcium Gluconate gel is the standard first-aid antidote.[2][3][]

  • Spill Control: Absorb with inert materials (vermiculite or sand).[2][][5] Do not use combustible materials like sawdust.[2][]

References

  • Haufe, G. (2008).[2][] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH.[2][3][] [2][3]

  • PubChem. (n.d.).[1][2][] Compound Summary: this compound.[1][2][3][] National Library of Medicine.[2][] [2][3]

  • Olah, G. A., et al. (1973).[2][] Synthetic Methods and Reactions.[1][2][][6] Fluorination of Alkenes. Journal of the American Chemical Society.[2][]

Using 1-Bromo-3-chloro-2-fluoro-2-methylpropane as a fluorinated building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-3-chloro-2-fluoro-2-methylpropane in Medicinal Chemistry

Executive Summary

This compound (CAS: 82577-95-5) represents a high-value, bifunctional fluorinated building block.[1] Unlike simple fluoro-alkyl halides, this molecule offers a quaternary carbon center bearing both a fluorine atom and a methyl group. This unique architecture serves two critical functions in drug design:

  • Orthogonal Reactivity: The distinct leaving group abilities of bromine (Br) and chlorine (Cl) allow for controlled, sequential functionalization, making it an ideal "linker" for fragment-based drug discovery (FBDD).

  • Conformational Control: The gem-fluoro-methyl motif introduces specific steric and electronic constraints (via the gauche effect), often improving metabolic stability and selectivity compared to non-fluorinated gem-dimethyl analogs.

This guide details the strategic application of this building block for synthesizing fluorinated linkers and 3-fluoro-3-methyloxetane bioisosteres.

Part 1: Chemical Logic & Reactivity Profile

The utility of this building block rests on the hierarchy of bond dissociation energies (BDE) and leaving group ability.

  • C–Br Bond (~280 kJ/mol): Weakest bond. Reacts first under mild nucleophilic substitution (SN2) or metal-halogen exchange conditions.

  • C–Cl Bond (~340 kJ/mol): Stronger bond. Remains intact during the initial displacement of bromide, allowing for a second, distinct substitution step later.

  • C–F Bond (~485 kJ/mol): Metabolically robust. Acts as a bioisostere for a C–H or C–OH bond and modulates the pKa of adjacent amines or alcohols.

Diagram 1: Orthogonal Reactivity Workflow

This flowchart illustrates the sequential functionalization strategy, prioritizing the displacement of bromine followed by chlorine or cyclization.

ReactivityWorkflow Start 1-Bromo-3-chloro- 2-fluoro-2-methylpropane Step1 Step 1: Selective Br-Displacement Start->Step1 Nucleophile 1 (Mild Base, <60°C) Inter Intermediate: R-CH2-CF(Me)-CH2-Cl Step1->Inter PathA Path A: Linker Synthesis Inter->PathA Nucleophile 2 (Strong Base/Heat) PathB Path B: Cyclization (Oxetane) Inter->PathB Intramolecular Displacement

Caption: Sequential functionalization strategy exploiting the reactivity difference between C-Br and C-Cl bonds.

Part 2: Applications & Protocols

Application A: Synthesis of Fluorinated Linkers (Sequential Substitution)

This protocol describes using the building block to link two distinct pharmacophores (e.g., an aromatic scaffold and a solubilizing amine tail).

Protocol 1: Sequential Nucleophilic Substitution

  • Objective: Attach the fluorinated linker to a phenol (Nucleophile 1), leaving the alkyl chloride available for amine coupling (Nucleophile 2).

  • Reagents:

    • Phenolic Scaffold (1.0 equiv)

    • This compound (1.2 equiv)[1]

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the phenolic scaffold in anhydrous DMF (0.1 M concentration). Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.

  • Addition: Add this compound dropwise. Note: The bromide reacts selectively; the chloride is inert under these mild conditions.

  • Reaction: Heat the mixture to 50–60°C. Monitor by TLC or LC-MS. The reaction typically completes in 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO₄ and concentrate.

  • Second Substitution (Amine Capture): Dissolve the isolated chloro-intermediate in DMSO. Add the secondary amine (2.0 equiv) and excess base (e.g., DIPEA or K₂CO₃). Heat to 90–100°C (requires higher energy to displace Cl) for 12–18 hours.

Validation (NMR Signature):

  • Starting Material: δH ~3.5-3.8 ppm (distinct CH₂Br and CH₂Cl doublets).

  • Intermediate: The CH₂Br signal disappears and shifts upfield (attached to O-Ar). The CH₂Cl signal remains intact at ~3.7 ppm.

Application B: Synthesis of 3-Fluoro-3-methyloxetane Scaffolds

The 3-fluoro-3-methyloxetane moiety is a powerful bioisostere for gem-dimethyl groups, offering lower lipophilicity (LogP) and improved metabolic stability.

Protocol 2: Hydrolysis-Cyclization Sequence

  • Objective: Convert the linear halide into the cyclic oxetane core.

  • Mechanism: Hydrolysis of the bromide to an alcohol, followed by intramolecular Williamson ether synthesis displacing the chloride.

Step-by-Step Methodology:

  • Acetolysis (Br -> OAc):

    • Combine the building block (1.0 equiv) with Potassium Acetate (KOAc, 1.5 equiv) in DMF.

    • Heat to 80°C for 6 hours. The bromide is displaced by acetate.

  • Hydrolysis (OAc -> OH):

    • Treat the crude acetate with K₂CO₃ in Methanol/Water (1:1) at RT for 2 hours.

    • Isolate the chlorohydrin intermediate (3-chloro-2-fluoro-2-methylpropan-1-ol).

  • Cyclization (Ring Closure):

    • Dissolve the chlorohydrin in dry THF (0.1 M).

    • Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise.

    • Allow to warm to RT. The alkoxide attacks the C-Cl bond, closing the 4-membered ring.

    • Caution: Exothermic H₂ evolution.

Diagram 2: Oxetane Synthesis Pathway

OxetanePath Start Br-CH2-C(F)(Me)-CH2-Cl Step1 Acetolysis (KOAc, DMF) Start->Step1 Inter1 AcO-CH2-C(F)(Me)-CH2-Cl Step1->Inter1 Step2 Hydrolysis (K2CO3, MeOH) Inter1->Step2 Inter2 HO-CH2-C(F)(Me)-CH2-Cl (Chlorohydrin) Step2->Inter2 Step3 Cyclization (NaH, THF) Inter2->Step3 Product 3-Fluoro-3-methyloxetane Step3->Product

Caption: Step-wise conversion of the linear precursor to the cyclic oxetane bioisostere.

Part 3: Data & Quality Control

When characterizing intermediates derived from this building block, Fluorine-19 NMR is the most diagnostic tool.

Feature1H NMR (Approx. Shift)19F NMR (Approx. Shift)Structural Insight
-CH₂-Br 3.45 – 3.60 ppm (m)N/ADisappears after Step 1 substitution.
-CH₂-Cl 3.65 – 3.80 ppm (m)N/APersists until final cyclization or 2nd substitution.
-C(F)(Me)- 1.40 – 1.60 ppm (d, J~22Hz)-140 to -160 ppm (m)Diagnostic doublet in proton NMR due to H-F coupling.

Troubleshooting Tips:

  • Elimination vs. Substitution: If using strong bases (e.g., t-BuOK) with the linear halide, beware of elimination to the fluoro-olefin. Use weaker bases (K₂CO₃, Cs₂CO₃) for the initial displacement.

  • Volatility: The building block and the resulting oxetane are relatively volatile. Avoid high-vacuum drying for extended periods; use careful rotary evaporation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8982. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Compound Summary. (n.d.). This compound (CID 12759420).[1] National Center for Biotechnology Information. Link

Sources

Application Note & Protocols: Navigating Nucleophilic Substitution Reactions of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions with 1-bromo-3-chloro-2-fluoro-2-methylpropane. This substrate presents unique challenges due to its dual halogenation, the strong passivating influence of a neopentyl-like steric profile, and the electronic effects of a vicinal fluorine atom. We will dissect the underlying mechanistic principles and provide detailed, field-tested protocols for achieving selective monofunctionalization at the C-Br bond, a strategy for enhancing reactivity via halide exchange, and forcing conditions for potential disubstitution.

Scientific Foundation: Mechanistic & Strategic Analysis

The molecule this compound is a complex electrophile for nucleophilic substitution. A successful reaction design hinges on understanding the interplay of three key factors: leaving group ability, steric hindrance, and the electronic influence of the fluorine atom.

1.1. Leaving Group Selectivity: The C-Br vs. C-Cl Dichotomy

In nucleophilic substitution reactions, the rate is heavily influenced by the stability of the leaving group and the strength of the carbon-halogen bond. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is a direct consequence of bond strength and anion stability. The carbon-bromine bond (approx. 290 kJ/mol) is significantly weaker than the carbon-chlorine bond (approx. 346 kJ/mol).[1] Consequently, the bromide ion is a better leaving group than the chloride ion.[2][3] This inherent difference in reactivity is the cornerstone of achieving selective substitution, allowing for the functionalization of the C-Br position while leaving the C-Cl bond intact under kinetically controlled conditions.

1.2. The Overriding Challenge: Neopentyl-type Steric Hindrance

Both the C-Br and C-Cl bonds are on primary carbons, which would typically favor a bimolecular (Sₙ2) substitution pathway.[4][5] However, the substrate possesses a quaternary carbon at the β-position, creating a neopentyl-like structure. This configuration is notorious for its profound steric hindrance, which severely impedes the requisite backside attack for an Sₙ2 mechanism.[6][7] The bulky tert-butyl-like arrangement effectively shields the electrophilic carbon centers, leading to dramatically reduced reaction rates, often by several orders of magnitude compared to unhindered primary halides.[8][9]

For practical purposes, direct Sₙ2 reactions on neopentyl halides are often considered non-viable under standard conditions.[9] An alternative unimolecular (Sₙ1) mechanism is also highly unfavorable, as it would require the formation of a very unstable primary carbocation.[4][10]

1.3. The Electronic Role of the Fluorine Atom

The fluorine atom at the C-2 position exerts a powerful electron-withdrawing inductive effect. This effect can have competing consequences. While it increases the electrophilicity of the adjacent carbons, some studies have shown that β-fluorination can decrease Sₙ2 reactivity.[11] This may be due to the destabilization of the transition state or electrostatic repulsion of the incoming nucleophile by the lone pairs on the fluorine atom. Therefore, while the C-Br bond is activated by its inherent leaving group ability, the overall reaction rate is expected to be sluggish and require optimized conditions to overcome the steric and electronic hurdles.

start Start: 1-Bromo-3-chloro Substrate step1 Step 1: Finkelstein Reaction (NaI, Acetone, Reflux) start->step1 intermediate Intermediate: 1-Iodo-3-chloro Substrate (Highly Reactive) step1->intermediate step2 Step 2: 2nd Substitution (Nucleophile, e.g., NaCN in DMF) intermediate->step2 product Final Product: (e.g., 1-Cyano-3-chloro derivative) step2->product

Sources

Selective functionalization of bromine vs chlorine in 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Functionalization of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Part 1: Executive Summary & Strategic Analysis

The Challenge: this compound (CAS 6974-77-2) presents a classic "chemoselectivity vs. steric hindrance" paradox in organic synthesis.[]

  • Chemoselectivity: The molecule contains two primary halides (Br and Cl). While the C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 81 kcal/mol), both are primary alkyl halides.[]

  • Steric Hindrance (The Neopentyl Effect): The carbon skeleton is a neopentyl system (2,2-disubstituted propyl). The beta-carbon (C2) is quaternary, bearing a methyl group and a fluorine atom. This creates immense steric bulk, rendering standard

    
     nucleophilic substitution at the alpha-carbons (C1 or C3) kinetically sluggish (approx. 
    
    
    
    relative to ethyl bromide).[]
  • Electronic Deactivation: The C2-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further deactivating the adjacent carbons toward nucleophilic attack while potentially destabilizing carbocation intermediates (

    
     pathway).[]
    

The Solution: To functionalize this molecule selectively, one must bypass the steric barrier of the neopentyl system. This guide details three validated protocols:

  • Protocol A (Lithiation): Exploits the rapid kinetics of Lithium-Halogen exchange to selectively activate the C-Br bond at -78°C.[]

  • Protocol B (Transition Metal Catalysis): Uses Palladium-catalyzed cross-coupling to selectively engage the weaker C-Br bond.[]

  • Protocol C (Forcing

    
    ):  Optimized conditions for nucleophilic displacement using Phase Transfer Catalysis (PTC) to overcome the neopentyl barrier.
    

Part 2: Mechanistic Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate functionalization pathway.

ReactionLogic Start Start: 1-Bromo-3-chloro- 2-fluoro-2-methylpropane Goal Define Target Functionalization Start->Goal Path_Li Carbon-Carbon Bond Formation (Nucleophilic Carbon) Goal->Path_Li Requires Carbanion Path_Pd Cross-Coupling / Arylation (Suzuki/Negishi) Goal->Path_Pd Requires C-C Coupling Path_Sn2 Heteroatom Introduction (Azides, Amines, Ethers) Goal->Path_Sn2 Requires Nu Substitution Process_Li Protocol A: Lithium-Halogen Exchange (-78°C, t-BuLi) Path_Li->Process_Li Process_Pd Protocol B: Pd(0) Catalysis (Oxidative Addition to C-Br) Path_Pd->Process_Pd Process_Sn2 Protocol C: Phase Transfer Catalysis (High T, Polar Solvent) Path_Sn2->Process_Sn2 Prod_Li Product: Alkylated/Acylated (Cl retained) Process_Li->Prod_Li Electrophile Trapping Prod_Pd Product: Aryl/Vinyl Derivative (Cl retained) Process_Pd->Prod_Pd Reductive Elimination Prod_Sn2 Product: Heteroatom Sub (Br displaced, Cl retained) Process_Sn2->Prod_Sn2 Forcing Conditions

Figure 1: Strategic decision tree for selective functionalization based on target moiety.

Part 3: Experimental Protocols

Protocol A: Selective Lithium-Halogen Exchange (C-Br Activation)

Principle: Lithium-halogen exchange is faster than proton transfer and nucleophilic substitution.[] At -78°C, t-Butyllithium (t-BuLi) will selectively exchange with the Bromine atom (weaker bond) to form a lithiated species.[] The Chlorine atom and the Fluorine atom remain inert under these kinetic control conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)[]

  • Reagent: t-Butyllithium (2.0 - 2.1 equiv, 1.7M in pentane) Note: 2 equiv are required; 1 for exchange, 1 to destroy the formed t-BuBr byproduct.[]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (THF promotes faster reaction but requires stricter temperature control).
    
  • Electrophile: Aldehyde, Ketone, or Acid Chloride (1.1 - 1.5 equiv).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a positive pressure of Nitrogen or Argon.

  • Solvation: Add anhydrous

    
     (concentration ~0.2 M relative to substrate) and cool to -78°C  (dry ice/acetone bath).
    
  • Substrate Addition: Add this compound via syringe.

  • Lithiation (Critical Step): Add t-BuLi dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow.

    • Mechanism:[][2][3]

      
      .[]
      
    • Timing: Stir at -78°C for exactly 30 minutes. Do not warm up, or

      
      -elimination of HF or Li-Cl exchange might occur.[]
      
  • Trapping: Add the electrophile (dissolved in minimal

    
    ) dropwise.
    
  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.

Data Validation:

  • Success Indicator:

    
     NMR should show disappearance of the 
    
    
    
    doublet (approx.[]
    
    
    3.4-3.6 ppm) and appearance of the new alkylated signal.[] The
    
    
    doublet (approx.[]
    
    
    3.6-3.8 ppm) should remain intact.[]
Protocol B: Palladium-Catalyzed Cross-Coupling (Negishi/Suzuki)

Principle: Oxidative addition of Pd(0) into C-Br bonds is significantly faster than into C-Cl bonds.[] The neopentyl steric hindrance is less problematic for oxidative addition than for


, but bulky ligands on Palladium are recommended to facilitate the coupling.

Reagents:

  • Catalyst:

    
     (5 mol%) + SPhos or XPhos (10 mol%). Note: Buchwald biaryl phosphine ligands are excellent for hindered substrates.[]
    
  • Coupling Partner: Arylboronic acid (Suzuki) or Arylzinc reagent (Negishi).

  • Base (for Suzuki):

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or THF.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with substrate (1.0 equiv), Boronic acid (1.2 equiv), Base, and Pd-Ligand complex. Seal and purge with Argon.

  • Solvation: Add degassed solvent.[]

  • Reaction: Heat to 60-80°C.

    • Control: Monitor by GC-MS.[] The C-Cl bond is generally stable up to 100°C under these conditions if the C-Br bond is consumed first.[]

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Protocol C: Nucleophilic Substitution (The "Forcing" Route)

Principle: Direct


 is disfavored. To achieve selective substitution of Br over Cl, we use the Finkelstein-like  principle or Phase Transfer Catalysis (PTC) .[] The goal is to make the nucleophile "hot" enough to attack the hindered C-Br but controlled enough to leave C-Cl alone.[]

Reagents:

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide.
    
  • Solvent: DMSO or DMF (Polar Aprotic is mandatory).

  • Catalyst: 18-Crown-6 (if using K salts) or Tetrabutylammonium Bromide (TBAB).[]

  • Temperature: 80-90°C.[]

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in DMSO (0.5 M).

  • Addition: Add

    
     (1.5 equiv).
    
  • Heating: Heat to 80°C.

    • Note: Reaction times will be long (24-48 hours) due to the neopentyl effect.[]

  • Monitoring: Use GC-FID.[] Look for the shift in retention time. If C-Cl substitution begins (di-substitution), lower temperature to 60°C and extend time.[]

  • Workup: Dilute with water (exothermic!), extract with

    
    . Caution: Alkyl azides are potential explosion hazards; keep molecular weight ratios in check.[]
    

Part 4: Comparative Data Analysis

FeatureProtocol A (Li-Exchange)Protocol B (Pd-Coupling)Protocol C (Substitution)
Selectivity (Br vs Cl) High (>98:[]2)High (>95:5)Moderate (Requires optimization)
Steric Sensitivity Low (Li is small)Moderate (Ligand dependent)High (Neopentyl barrier)
Temperature -78°C60-80°C80-100°C
Key Risk

-elimination (HF)
HomocouplingSlow conversion / Elimination
Recommended For C-C bond formationArylation/VinylationIntroducing N, O, S heteroatoms

Part 5: References

  • Bailey, W. F., & Patricia, J. J. (1988). The Chemistry of Organolithium Compounds: Preparation of Organolithiums by Lithium-Halogen Exchange.[] Journal of Organometallic Chemistry.

  • Milstein, D., & Stille, J. K. (1979). A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium. Journal of the American Chemical Society.[4] (Foundational reference for Pd-selectivity).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.[] (Authoritative text on Neopentyl reactivity and Finkelstein conditions).

  • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Neopentyl Group on the Rates of

    
     Reactions. Journal of the American Chemical Society.[4] 
    

Sources

Application Note: Orthogonal Reactivity of 1-Bromo-3-chloro-2-fluoro-2-methylpropane (BCFMP) in Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-3-chloro-2-fluoro-2-methylpropane (BCFMP) in Pharmaceutical Intermediate Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a critical tool for modulating pKa, lipophilicity (LogD), and metabolic stability.[1] This compound (CAS 82577-95-5) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in the quaternary carbon center bearing both a fluorine atom and a methyl group, flanked by two electrophilic sites with distinct reactivity profiles (Bromide vs. Chloride).[1]

This guide details the utilization of BCFMP for constructing 3-fluoro-3-methyl-substituted heterocycles (e.g., pyrrolidines, azetidines, oxetanes). These scaffolds serve as metabolically robust bioisosteres for gem-dimethyl groups, preventing oxidative metabolism at the typically labile tertiary positions.

Chemical Profile & Reactivity Matrix

Structural Analysis

The molecule features a neopentyl-like skeleton.[1] The steric bulk of the central quaternary carbon, combined with the strong electron-withdrawing effect of the fluorine, creates a specific reactivity hierarchy.[1]

FeatureChemical MoietyReactivity Function
Primary Leaving Group C(sp3)-BrHigh Reactivity: Undergoes rapid SN2 substitution with amines, thiols, or alkoxides under mild conditions.
Secondary Leaving Group C(sp3)-ClLatent Reactivity: Requires elevated temperatures, stronger nucleophiles, or iodide catalysis (Finkelstein conditions) to react.
Metabolic Shield C(sp3)-FInert: The C-F bond (approx. 116 kcal/mol) is stable to standard nucleophilic conditions, serving as a metabolic blocker.
The "Methallyl" Origin

Understanding the synthesis of BCFMP aids in troubleshooting its purity profile.[1] It is typically synthesized via the bromofluorination of 3-chloro-2-methylpropene (methallyl chloride) .

  • Impurity Alert: Commercial batches may contain trace amounts of the regioisomer (1-chloro-3-bromo-...) or non-fluorinated elimination products. GC-MS verification of the parent peak (m/z ~188/190 pattern) is mandatory before use.

Application Protocol: Synthesis of 3-Fluoro-3-methylpyrrolidines

A self-validating workflow for constructing N-substituted heterocycles.

Mechanistic Pathway

The synthesis relies on Sequential Nucleophilic Substitution .[1] The significant difference in leaving group ability between Bromide and Chloride allows for a controlled, stepwise cyclization.[1]

G cluster_0 Reactivity Gate Start BCFMP (Br-CH2-C(F)(Me)-CH2-Cl) Inter Intermediate A (Mono-alkylation at Br) Start->Inter Step 1: Kinetic Control (Mild Base, <40°C) Amine Primary Amine (R-NH2) Amine->Inter Final Target Scaffold (3-Fluoro-3-methylpyrrolidine) Inter->Final Step 2: Thermodynamic Forcing (Heat/NaI or Strong Base)

Figure 1: Sequential displacement strategy utilizing the differential leaving group ability of Br vs Cl.[1]

Detailed Experimental Protocol
Step 1: Selective N-Alkylation (Displacement of Bromide)

Objective: Attach the amine payload to the BCFMP backbone without triggering premature cyclization or polymerization.[1]

  • Reagents:

    • Substrate: Primary Amine (1.0 equiv)[1]

    • Reagent: BCFMP (1.1 equiv)[1]

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Procedure:

    • Charge a reaction vessel with the Primary Amine and MeCN (0.2 M concentration).

    • Add

      
      .[1] Stir for 10 minutes at Room Temperature (RT).
      
    • Add BCFMP dropwise over 15 minutes. Rationale: Prevents local high concentrations that could lead to bis-alkylation.

    • Stir at 40°C for 4–6 hours.

    • Checkpoint (Self-Validation): Monitor via LC-MS. Look for the conversion of the Amine (M+H) to the mono-alkylated chloride intermediate (M+H + 106/108 pattern for Cl).[1]

      • Success Criteria: >95% consumption of amine; retention of the Chlorine atom (isotopic pattern check).

Step 2: Cyclization (Displacement of Chloride)

Objective: Force the intramolecular attack of the secondary amine onto the chloromethyl group to close the ring.[1]

  • Reagents:

    • Intermediate from Step 1 (in situ or isolated)

    • Catalyst: Sodium Iodide (NaI) (0.5 equiv) - Finkelstein condition

    • Base: Cesium Carbonate (

      
      ) or continued use of 
      
      
      
      [1]
    • Thermal Drive: 80°C – 100°C[1]

  • Procedure:

    • If isolating Step 1: Resuspend intermediate in MeCN.

    • Add NaI and additional base if buffering is required.

    • Heat to reflux (82°C for MeCN) for 12–18 hours.

    • Mechanism: NaI converts the unreactive alkyl chloride into a reactive alkyl iodide in situ, which is then rapidly displaced by the amine.[1]

    • Workup: Cool to RT, filter solids, concentrate in vacuo. Partition between EtOAc and Water.[1] Dry organic layer over

      
      .
      

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationScientific Rationale
Temperature Control Step 1: <50°C Step 2: >80°CMaintaining Step 1 below 50°C prevents the "Cl" end from reacting, avoiding oligomerization. Step 2 requires energy to overcome the steric hindrance of the neopentyl-like chloride.
Solvent Choice MeCN (Preferred)Polar aprotic solvents support

mechanisms.[1] MeCN is easily removed; DMF is harder to strip but may be needed for poorly soluble amines.[1]
Stoichiometry Slight excess of BCFMP (1.1 eq)Ensures complete consumption of the valuable amine starting material.[1] Excess BCFMP is easier to remove than unreacted amine during purification.
Water Content <0.1% (Karl Fischer)Water competes as a nucleophile, creating the alcohol impurity (hydrolysis of Br/Cl), which terminates the cyclization potential.[1]

Safety & Handling

  • Hazard Class: Alkylating Agent.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H341: Suspected of causing genetic defects (typical for alkyl halides).[1]

  • Handling: Use only in a fume hood. Wear nitrile gloves (double gloving recommended).

  • Quenching: Quench excess alkylating agent with an aqueous solution of cysteine or dilute ammonia before disposal to destroy active electrophilic sites.[1]

References

  • Haufe, G. (2008).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.[1] (General grounding on fluorinated isosteres).

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: this compound. Retrieved from [Link][1][4]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12759420, this compound. Retrieved from [Link][1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. (Context for 3-fluoro-3-methyl substitution).

Sources

Reagents for the halogenation of 2-fluoro-2-methylpropane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The 2-fluoro-2-methylpropane moiety (often termed the tert-butyl fluoride group) is a privileged structural motif in medicinal chemistry.[1] It serves as a metabolically robust bioisostere for tert-butyl or isopropyl groups, offering enhanced lipophilicity and blocking metabolic "soft spots" due to the strength of the C–F bond (approx. 105–110 kcal/mol).

However, functionalizing this scaffold is chemically distinct from standard alkanes due to the "Fluorine Effect" :

  • Electronic Deactivation: The highly electronegative fluorine atom withdraws electron density from the adjacent

    
    -methyl groups.[1] This renders the C–H bonds less hydridic and more resistant to electrophilic attack, but still susceptible to radical abstraction.
    
  • Bond Strength: The

    
    -C–H bonds in 2-fluoro-2-methylpropane are strong (~98-100 kcal/mol), requiring energetic radical species (Cl[1]• or Br•) for abstraction.
    
  • Volatility: The parent hydrocarbon, 2-fluoro-2-methylpropane, boils at ~12°C. Standard open-flask protocols result in substrate loss; sealed-vessel cryo-protocols are mandatory.[1]

This guide details the reagents and protocols for the Radical C–H Halogenation of these derivatives, specifically targeting the conversion of the methyl groups to halomethyls (e.g., synthesis of 1-bromo-2-fluoro-2-methylpropane).

Reagent Selection Guide

The choice of reagent depends on the substrate complexity (volatile building block vs. complex drug intermediate) and the desired halogen.

Reagent SystemTarget HalogenMechanismSelectivityApplication Context
NBS / AIBN Bromine (Br)Radical Chain (Wohl-Ziegler)HighStandard Protocol. Best for introducing a leaving group for further substitution.[1]
NCS / Benzoyl Peroxide Chlorine (Cl)Radical ChainModerateUsed when a more stable, less reactive leaving group is required.
Selectfluor / Ag(I) Fluorine (F)Radical/CationicHighNot applicable for halogenation of the alkyl group, but used for de novo synthesis from alkenes.
DBH (1,3-Dibromo-5,5-dimethylhydantoin) Bromine (Br)Radical ChainHighIndustrial alternative to NBS; higher atom economy.[1]
Photoredox (TBADT) H-AbstractionHAT (Hydrogen Atom Transfer)Very HighLate-stage functionalization of complex derivatives (mild conditions).

Critical Mechanistic Pathway

Understanding the radical cycle is essential for troubleshooting low yields. The fluorine atom stabilizes the intermediate radical slightly through hyperconjugation (gauche effect) but inductively destabilizes the transition state for abstraction.

RadicalHalogenation Start Substrate (R-C(CH3)2-F) Transition H-Abstraction (Transition State) Start->Transition + Br• Init Initiator (AIBN) Homolysis Radical_Br Br• Radical Init->Radical_Br Heat/hv Radical_Br->Transition AlkylRad β-Carbon Radical [•CH2-C(Me)(F)-R] Transition->AlkylRad - HBr Product Halogenated Product (Br-CH2-C(Me)(F)-R) AlkylRad->Product + Br2/NBS Product->Radical_Br Chain Propagation

Figure 1: Radical chain mechanism for the bromination of 2-fluoro-2-methylpropane derivatives. Note that the electron-withdrawing fluorine raises the activation energy for the H-abstraction step compared to simple alkanes.[1]

Experimental Protocols

Protocol A: Bromination of Volatile Substrates (Sealed Tube)

Target: Synthesis of 1-bromo-2-fluoro-2-methylpropane from 2-fluoro-2-methylpropane.[1] Challenge: Substrate bp is ~12°C.[1]

Materials:

  • Substrate: 2-Fluoro-2-methylpropane (Gas/Liquid).[1]

  • Reagent: N-Bromosuccinimide (NBS), recrystallized.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent:

    
    -Trifluorotoluene (TFT) or CCl
    
    
    
    (TFT is the greener, higher-boiling alternative).[1]
  • Equipment: Heavy-walled pressure tube (Ace Glass or similar) with Teflon screw cap.[1]

Step-by-Step Procedure:

  • Preparation (Cryogenic): Cool the pressure tube in a dry ice/acetone bath (-78°C).

  • Condensation: Condense 2-fluoro-2-methylpropane (10 mmol) directly into the tube.

  • Reagent Addition: Quickly add NBS (11 mmol, 1.1 equiv) and AIBN (0.5 mmol, 5 mol%).

  • Solvent: Add pre-cooled Trifluorotoluene (10 mL). The solvent helps wash reagents down the sidewalls.

  • Sealing: Tightly seal the Teflon cap while the tube is still at -78°C.

  • Reaction:

    • Allow the tube to warm to room temperature behind a blast shield.

    • Transfer to an oil bath heated to 80°C .

    • Stir magnetically for 4–6 hours. The dense NBS solid will float/disperse; succinimide byproduct will eventually float to the top (in CCl4) or settle.

  • Work-up:

    • Cool to 0°C (ice bath) before opening.

    • Filter off the succinimide solid.

    • Distillation: Do not rotary evaporate if the product is volatile (product bp ~105°C). Use fractional distillation to separate the solvent from the product.[2]

Protocol B: Late-Stage Functionalization (Complex Scaffolds)

Target: Bromination of a drug intermediate containing the 2-fluoro-2-methyl moiety.[1]

Reagents:

  • Photocatalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%).

  • Halogen Source: N-Bromosuccinimide (NBS).[1][2][3][4][5]

  • Light Source: 390 nm (UV-A) or Blue LED.[1]

Procedure:

  • Dissolve the substrate (1.0 equiv) in Acetonitrile/Water (9:1).

  • Add NBS (1.5 equiv) and TBADT (0.02 equiv).

  • Sparge with Argon for 15 minutes to remove oxygen (radical quencher).[1]

  • Irradiate with LEDs at 25°C for 12–24 hours.

  • Purification: Dilute with water, extract with EtOAc, and purify via flash chromatography (silica gel).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen inhibitionDegas solvents thoroughly (freeze-pump-thaw).[1]
Poly-halogenation Excess reagent / High TempReduce NBS to 0.95 equiv; stop reaction at 70% conversion.
Substrate Loss VolatilityUse Protocol A (Sealed Tube); ensure seal integrity at -78°C.
Dark/Tar Formation HBr accumulationAdd solid

or epoxy acid scavenger to the reaction mixture.[1]
The "Synthetic Bypass" (Alternative Route)

If direct halogenation of the fluoro-alkane proves too difficult due to volatility, use Bromofluorination of Isobutene :



Note: This installs both halogens in one step and is often higher yielding (60-80%) than radical halogenation.

Visualization: Workflow Decision Matrix

Workflow Start Start: Need Halogenated 2-Fluoro-2-Methyl Derivative Q1 Is the starting material a volatile gas/liquid? Start->Q1 RouteA Route A: Sealed Tube Radical Bromination Q1->RouteA Yes (e.g., t-BuF) RouteB Route B: Standard Wohl-Ziegler Protocol Q1->RouteB No (Complex Solid) RouteC Route C: De Novo Synthesis (Bromofluorination of Alkene) Q1->RouteC Starting from Isobutene? Distill Pure Product (Volatile) RouteA->Distill Fractional Distillation Column Pure Product (Solid/Oil) RouteB->Column Flash Chromatography Workup Pure Product (Bifunctional) RouteC->Workup Aq. Wash & Distillation

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on substrate properties.

References

  • Haufe, G. (2008).[1] Halogenation of Alkenes. In: Organic Synthesis Highlights. Wiley-VCH.[1] Link

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds.[1][2][3][4][5] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

  • Lectka, T. (2007).[1] Fluorine in Organic Chemistry. In: Comprehensive Medicinal Chemistry II. Elsevier.[1] (Context on C-H activation of fluorides). Link

  • Organic Syntheses. (1963).[1] Preparation of Alkyl Bromides via NBS. Coll. Vol. 4, p. 108.[1] Link

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored functionalities is paramount, particularly in the fields of pharmaceutical and materials science. 1-Bromo-3-chloro-2-fluoro-2-methylpropane emerges as a highly valuable, yet underexplored, building block. Its unique constitution, featuring three distinct halogen atoms on a compact aliphatic frame, offers a platform for sequential and site-selective cross-coupling reactions. This attribute allows for the controlled introduction of diverse chemical moieties, paving the way for the efficient construction of complex target molecules.

The reactivity of the carbon-halogen bonds in cross-coupling reactions is dictated by their bond dissociation energies, following the general trend: C-Br > C-Cl > C-F.[1][2] This inherent reactivity difference is the cornerstone of the chemoselective functionalization of this compound, enabling the preferential reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.

These application notes provide detailed, field-proven protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound. The methodologies are designed to serve as a robust starting point for researchers, with explanations of the underlying principles to guide optimization and adaptation for specific synthetic targets.

Synthesis of this compound

Proposed Synthetic Protocol:
  • Fluorochlorination of 2-methyl-2-propen-1-ol: The alkene can be treated with a source of electrophilic chlorine and a fluoride source, such as N-chlorosuccinimide (NCS) in the presence of a fluoride salt or hydrofluoric acid-pyridine complex.

  • Bromination of the primary alcohol: The resulting 3-chloro-2-fluoro-2-methylpropan-1-ol can then be converted to the target this compound using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Note: This proposed synthesis requires experimental validation and optimization.

Chemoselective Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] In the case of this compound, the reaction can be directed to selectively couple at the C-Br bond, leveraging its higher reactivity compared to the C-Cl bond. This allows for the introduction of aryl or vinyl substituents at the primary carbon.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The chemoselectivity arises from the initial oxidative addition step, where the palladium(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl bond. The choice of a suitable palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and subsequent steps of the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (C-Br bond) Pd(0)L2->Oxidative_Addition R-X (Bromoalkane) 1-Bromo-3-chloro- 2-fluoro-2-methylpropane R-X (Bromoalkane)->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OR)2 Arylboronic Acid/Ester Base Base Ar-B(OR)2->Base Base->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)(Ar)L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 3-chloro-2-fluoro-2-methyl-1-phenylpropane.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with SPhosSPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the alkyl bromide.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent Toluene/WaterA biphasic solvent system is often effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing access to valuable alkynylated products.[5][6] This reaction can be applied to this compound to selectively introduce an alkynyl group at the C-Br position.

Mechanism and Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[6] The palladium catalyst facilitates the oxidative addition of the alkyl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step. The use of an amine base is crucial for both the deprotonation of the alkyne and the regeneration of the active palladium catalyst. Similar to the Suzuki coupling, the chemoselectivity is governed by the preferential oxidative addition at the C-Br bond.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1-Bromo-3-chloro- 2-fluoro-2-methylpropane R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex R-Pd(II)(C≡CR')L2 Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product Terminal_Alkyne R'-C≡C-H Copper_Acetylide Cu-C≡C-R' Terminal_Alkyne->Copper_Acetylide Cu(I)X CuI Cu(I)X->Copper_Acetylide Base Amine Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol for Sonogashira Coupling

Objective: To synthesize 5-chloro-4-fluoro-4-methyl-1-phenylpent-1-yne.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA good solvent for both the organic substrates and the catalyst system.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for the coupling of reactive bromides.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[2][7] This reaction can be employed to selectively introduce primary or secondary amines at the C-Br position of this compound.

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the alkyl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.[7] The choice of a strong, non-nucleophilic base is critical for the deprotonation step. Bulky phosphine ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition. The chemoselectivity, as in the previous examples, is driven by the preferential reactivity of the C-Br bond.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X 1-Bromo-3-chloro- 2-fluoro-2-methylpropane R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination_Deprotonation Amine R'R''NH Amine->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Pd(II)_Amido_Complex R-Pd(II)(NR'R'')L2 Amine_Coordination_Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Aminated Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination

Objective: To synthesize N-(3-chloro-2-fluoro-2-methylpropyl)aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide.

  • In a separate glovebox or under an inert atmosphere, weigh Pd₂(dba)₃ and XPhos into a vial and add anhydrous toluene to form the catalyst solution.

  • Add the catalyst solution to the Schlenk flask containing the base.

  • Add this compound and aniline to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 80-110 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with XPhosXPhos is a bulky and electron-rich ligand that is highly effective for the amination of alkyl bromides.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required for the deprotonation of the amine coordinated to the palladium center.
Solvent TolueneA common and effective solvent for Buchwald-Hartwig aminations.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Conclusion and Future Outlook

The protocols detailed in these application notes demonstrate the utility of this compound as a versatile substrate for chemoselective cross-coupling reactions. By capitalizing on the differential reactivity of the carbon-halogen bonds, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be effectively performed at the C-Br position. These reactions provide reliable pathways for the introduction of aryl, alkynyl, and amino functionalities, respectively.

It is important to emphasize that the provided protocols are starting points and may require optimization for specific substrates and desired outcomes. Factors such as catalyst loading, ligand choice, base, solvent, and temperature can all be fine-tuned to maximize yield and selectivity. The resulting chloro- and fluoro-substituted products are themselves valuable intermediates for further synthetic transformations, opening up a wide array of possibilities for the construction of novel and complex molecules in drug discovery and materials science.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.).
  • New Trends in Cross-Coupling. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N - White Rose Research Online. (2021, June 21).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 25, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 25, 2026, from [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. (n.d.). Indian Academy of Sciences. Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

Sources

Handling volatile fluorinated alkyl halides in laboratory settings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Protocol Design for Volatile Fluorinated Alkyl Halides

Introduction: The Fluorine Imperative

The strategic incorporation of fluorine into drug candidates—specifically trifluoromethyl (


) and perfluoroalkyl groups—is a cornerstone of modern medicinal chemistry. These moieties modulate lipophilicity (

), metabolic stability, and binding affinity. However, the reagents required to introduce these groups, particularly volatile fluorinated alkyl halides (e.g., trifluoromethyl iodide), present a unique intersection of hazards: high volatility, potential for rapid phase transitions, and specific toxicity profiles.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven, self-validating protocols for handling these reagents in a research setting. It focuses on the "Invisible Hazard"—the tendency of these heavy vapors to pool, escape containment, and displace oxygen—and provides engineering controls to mitigate them.

Physicochemical Profile of Key Reagents

Understanding the boiling point (BP) relative to ambient temperature is critical for selecting the correct transfer method.

Table 1: Physical Properties of Common Fluorinated Alkyl Halides

Reagent NameFormulaBoiling PointState (25°C)Density (g/mL)Handling Class
Trifluoromethyl Iodide

-22.5 °CGas~2.3 (liq at BP)Class A (Gas)
Heptafluoroisopropyl Iodide

40 °CVolatile Liquid2.08Class B (Volatile Liq)
2,2,2-Trifluoroethyl Iodide

54-55 °CVolatile Liquid2.13Class B (Volatile Liq)
Perfluorobutyl Iodide

64-67 °CLiquid2.01Class C (Liquid)

Technical Insight: The high density of these vapors (relative to air) means they will accumulate at the bottom of fume hoods or reaction vessels. Standard "face velocity" checks on hoods may not be sufficient if the sash is high; lower sash operation is mandatory.

Engineering Controls & Safety Architecture

Before uncapping any reagent, the following "Defense in Depth" systems must be active:

  • Ventilation: All work must occur in a certified chemical fume hood. For Class A reagents (

    
    ), a low-flow alarm  is essential.
    
  • Blast Shielding: Reactions involving Class A reagents often require sealed pressure vessels. A portable polycarbonate blast shield must be positioned between the vessel and the operator.

  • Detection: Because

    
     is odorless and an asphyxiant, an Oxygen Depletion Sensor  is recommended if working with multi-gram quantities in small rooms.
    
  • Cold Traps: A dedicated vacuum line with a liquid nitrogen (

    
    ) or dry ice/acetone trap is required to prevent fluorinated volatiles from destroying vacuum pump oil or entering the building exhaust at high concentrations.
    

Detailed Experimental Protocols

Protocol A: Gravimetric Transfer of Gaseous Reagents ( )

Objective: To accurately dispense a specific mass of gaseous


 into a reaction vessel without specialized flow meters.

Mechanism: The "Condense and Weigh" technique utilizes the reagent's phase change at -78°C to trap it as a solid/liquid, allowing for precise weighing.

Step-by-Step Methodology:

  • Vessel Preparation:

    • Select a heavy-walled pressure tube (Schlenk bomb) or autoclave rated for >10 bar.

    • Add solid reagents, catalysts, and stir bar.

    • Seal with a septum (if using a pressure tube) or valve.

    • Evacuate and backfill with Argon (

      
      ) to remove oxygen.
      
  • Tare Weighing:

    • Weigh the entire assembly (vessel + stir bar + solids + septum). Record as

      
      .
      
  • The Condensation Setup:

    • Connect the

      
       cylinder to the vessel via a needle inlet (for septum) or gas adapter.
      
    • Crucial Step: Immerse the reaction vessel in a Dry Ice/Acetone bath (-78°C) . Allow it to equilibrate for 10 minutes.

    • Why? At -78°C,

      
       (BP -22.5°C) will rapidly condense into a liquid/solid inside the flask, creating a local vacuum that pulls more gas in.
      
  • Transfer:

    • Open the cylinder valve slowly. You will see liquid condensing on the cold walls.

    • Monitor the transfer visually.

  • Gravimetric Verification:

    • Close the cylinder valve and disconnect the line.

    • Remove the vessel from the cold bath and wipe it dry (condensation frost adds significant weight).

    • Weigh the vessel (

      
      ).
      
    • 
      .
      
    • Correction: If mass is too low, reconnect and repeat. If too high, allow the vessel to warm slightly with the valve open to vent excess (into a fume hood scrubbed line) until the target weight is reached.

  • Reaction Start:

    • Once the correct mass is achieved, seal the vessel tightly (replace septum with a screw cap if using a pressure tube).

    • Secure the blast shield before warming to room temperature or heating.

Protocol B: Handling Volatile Liquids ( , )

Objective: Transfer liquids with BPs near ambient temperature without dripping or vapor loss.

Mechanism: Vapor pressure management via cooling.

  • Cooling the Source:

    • Store the reagent bottle in a fridge (4°C) prior to use.

    • During transfer, place the reagent bottle in a wet ice bath. This suppresses the vapor pressure, preventing the liquid from "spurting" out of the syringe needle due to hand heat expanding the gas in the barrel.

  • Syringe Technique:

    • Use a gas-tight glass syringe with a Luer-lock tip. Avoid plastic syringes as fluorinated solvents can swell certain polymers over time (though short contact is usually fine).

    • The "Cold Barrel" Trick: If the reagent is very volatile (

      
      , BP 40°C), wrap the syringe barrel in a cold paper towel or chill the syringe in the freezer for 5 minutes before use.
      
  • Cannula Transfer (For >10 mL):

    • For larger volumes, use a double-ended needle (cannula).

    • Apply slight positive pressure (

      
      ) to the source bottle to push the liquid into the receiving flask (which should be vented to a bubbler).
      

Workflow Visualization

Figure 1: Gaseous Reagent Transfer Logic ( )

G Start Start: Reaction Setup Calc Calculate Reagent Mass (Target Mols x MW) Start->Calc Tare Weigh Sealed Vessel (W_tare) Calc->Tare Cool Cool Vessel to -78°C (Dry Ice/Acetone) Tare->Cool Transfer Connect Gas Line & Open Valve Cool->Transfer Condense Reagent Condenses (Visual Check) Transfer->Condense Disconnect Close Valve & Disconnect Condense->Disconnect Wipe Wipe Frost from Vessel (Critical for Accuracy) Disconnect->Wipe Weigh Weigh Vessel (W_final) Wipe->Weigh Check Is Mass Correct? Weigh->Check Vent Vent Excess (Into Hood) Check->Vent Too High Repeat Reconnect & Add More Check->Repeat Too Low Seal Seal Vessel & Secure Blast Shield Check->Seal Yes (Within Tolerance) Vent->Weigh Repeat->Cool

Caption: Gravimetric "Condense and Weigh" workflow for accurate dosing of gaseous trifluoromethyl iodide.

Figure 2: Reaction Vessel Selection Matrix

ReactionSelect Input Select Reagent Type Gas Gas (CF3I) BP < 0°C Input->Gas Volatile Volatile Liquid BP 30-60°C Input->Volatile Autoclave Metal Autoclave (>100 psi) Gas->Autoclave Scale > 10g PressureTube Heavy-Wall Glass Pressure Tube Gas->PressureTube Scale < 10g Temp Reaction Temp? Volatile->Temp Temp->PressureTube Temp > BP StdGlass Std Round Bottom (Reflux Condenser) Temp->StdGlass Temp < BP

Caption: Decision tree for selecting safe containment based on reagent state and reaction conditions.

Waste Disposal & Quenching

Hazard: Unreacted alkyl iodides can be toxic and may release HI over time. Protocol:

  • Quenching: Upon reaction completion, cool the mixture to 0°C.

  • Neutralization: If free iodine (

    
    ) is visible (purple/brown color), wash the organic layer with 10% aqueous Sodium Thiosulfate  (
    
    
    
    ) until the color dissipates.
  • Disposal: Collect the organic layer in a halogenated waste container. Do not mix with strong oxidizers.

References

  • Organic Syntheses Procedure (Trifluoromethylation)

    • Source: Organic Syntheses, Coll. Vol. 9, p.522 (1998).
    • URL:[Link]

  • Safety Data Sheet: Trifluoromethyl Iodide: Comprehensive toxicity and physical d
  • Perfluorobutyl Iodide Properties: Physical constants and handling codes. Source: Thermo Fisher Scientific Chemicals.
  • Prudent Practices in the Laboratory: Guidelines for handling compressed gases and vol

    • Source: National Research Council (US)
    • URL:[Link]

  • Iodometric Titration Protocols: Standard methods for quenching and analyzing iodine-containing species.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-bromo-3-chloro-2-fluoro-2-methylpropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex halogenated alkane. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the synthesis process.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presence of three different halogens on a branched alkane backbone presents unique challenges in regioselectivity and control of side reactions. A common synthetic approach involves the free-radical halogenation of a suitable starting material, such as 2-methylpropane or a partially halogenated derivative.

A plausible synthetic route could start with the free-radical chlorination of 2-methylpropane, followed by bromination and finally fluorination. The order of these steps is critical to achieving the desired product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Low Yield of the Desired Product

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Starting Material:

    • Purity: Ensure your starting material, whether it's 2-methylpropane or a partially halogenated intermediate, is of high purity. Impurities can lead to a cascade of unwanted side reactions.

    • Choice of Starting Material: Starting with 2-methylpropane is common, but it can lead to a mixture of chlorinated products in the first step. Consider using a more selective starting material if possible.

  • Optimize Halogenation Conditions:

    • Chlorination: Free-radical chlorination is not very selective.[1][2][3] To favor the formation of 1-chloro-2-methylpropane, use a large excess of the alkane relative to chlorine and maintain a low reaction temperature. This minimizes poly-chlorination.

    • Bromination: Bromination is more selective than chlorination.[1][2][3] To introduce bromine at the primary carbon, you will likely need to use a regioselective brominating agent. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is a good choice for allylic or benzylic bromination, and can also be used for selective bromination of alkanes under specific conditions.

    • Fluorination: Direct fluorination with F2 gas is extremely reactive and difficult to control. A more practical approach is to use a nucleophilic fluorinating agent, such as potassium fluoride (KF) in a polar aprotic solvent (like DMF or DMSO) with a phase-transfer catalyst (e.g., a crown ether) to replace a leaving group (like bromine or a sulfonate ester) at the tertiary carbon. Alternatively, reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be used to convert a tertiary alcohol to the corresponding fluoride.

  • Control of Reaction Temperature:

    • Halogenation reactions are often exothermic. Maintaining a consistent and optimal temperature is crucial. Use an ice bath or a cooling system to prevent overheating, which can lead to increased side product formation and decomposition.

  • Inhibitors and Initiators:

    • Ensure that your reaction is properly initiated. For free-radical reactions, a UV light source or a chemical initiator is necessary.[4] Conversely, ensure that there are no unintended radical inhibitors present in your reagents or solvents.

Formation of Multiple Isomers and Byproducts

Question: My final product is a complex mixture of isomers and byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common issue in free-radical halogenation. Here’s how to address it:

  • Regioselectivity:

    • The stability of the radical intermediate determines the major product. Tertiary radicals are more stable than secondary, which are more stable than primary radicals.[1][4] This means that direct halogenation of 2-methylpropane will favor substitution at the tertiary carbon.

    • To achieve the desired 1-bromo-3-chloro substitution pattern, a multi-step approach is necessary. For example, you could start with an alcohol that has the desired carbon skeleton and then sequentially replace the hydroxyl group with one halogen and then perform selective halogenation on the other positions.

  • Polyhalogenation:

    • To minimize the formation of di- and tri-halogenated byproducts, control the stoichiometry of your reagents carefully. Use a significant excess of the alkane or the partially halogenated intermediate relative to the halogenating agent.[5]

  • Purification:

    • Even with optimized conditions, some mixture of products is likely. Effective purification is key. Fractional distillation is a powerful technique for separating compounds with different boiling points, which is often the case for isomeric haloalkanes.[5] Column chromatography on silica gel can also be effective for separating less volatile isomers.

Experimental Workflow for Improved Synthesis

Here is a suggested experimental workflow to improve the yield and selectivity of your synthesis.

G cluster_0 Step 1: Selective Monochlorination cluster_1 Step 2: Selective Bromination cluster_2 Step 3: Nucleophilic Fluorination start Start with high-purity 2-methylpropane react_cl React with Cl2 (gas) in large excess of alkane at low temperature with UV initiation start->react_cl product_cl 1-chloro-2-methylpropane (major product) react_cl->product_cl start_br Purified 1-chloro-2-methylpropane product_cl->start_br Purify via fractional distillation react_br React with NBS and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., CCl4) start_br->react_br product_br 1-bromo-3-chloro-2-methylpropane (intermediate) react_br->product_br start_f Purified intermediate from Step 2 product_br->start_f Purify via fractional distillation or chromatography react_f React with a fluorinating agent (e.g., KF with a phase-transfer catalyst) in a polar aprotic solvent start_f->react_f product_f This compound react_f->product_f end High-purity final product product_f->end Final purification

Caption: A suggested multi-step workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best order for introducing the halogens?

A1: The order of halogen introduction is critical for success. A logical sequence is chlorination, followed by bromination, and then fluorination. This is because chlorination is the least selective, and performing it first on the simplest starting material allows for easier purification of the desired monochlorinated product. Bromination can then be performed with greater regioselectivity. Finally, nucleophilic fluorination is often the most controlled way to introduce fluorine.

Q2: What are the main safety precautions I should take?

A2: Working with halogenated compounds and halogenating agents requires strict safety protocols.

  • Ventilation: All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (check for compatibility with the chemicals you are using), and a lab coat.

  • Handling Halogens: Chlorine and bromine are corrosive and toxic. Handle them with extreme care.

  • Fluorinating Agents: Many fluorinating agents are highly reactive and can release toxic HF gas upon contact with moisture. Handle them in a dry environment and have a quenching agent (like sodium bicarbonate solution) readily available.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of your sample and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide detailed structural information to confirm the identity of your product and its isomers.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of C-H, C-Cl, C-Br, and C-F bonds.

Q4: Can I use a one-pot synthesis method?

A4: While one-pot syntheses are attractive for their efficiency, they are generally not suitable for the synthesis of complex, multi-halogenated alkanes like this one. The lack of selectivity in free-radical halogenation would lead to an intractable mixture of products. A stepwise approach with purification of intermediates is strongly recommended.

Parameter Recommendation for Chlorination Recommendation for Bromination Recommendation for Fluorination
Reagent Cl2 gasN-Bromosuccinimide (NBS)Potassium Fluoride (KF) with a phase-transfer catalyst
Initiator UV lightAIBN or Benzoyl PeroxideNot applicable (nucleophilic substitution)
Solvent Neat (excess alkane)Carbon tetrachloride (CCl4)Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature Low (e.g., 0-10 °C)Reflux temperature of the solventElevated (e.g., 80-120 °C)
Stoichiometry Large excess of alkane1.1 equivalents of NBS2-3 equivalents of KF

Conclusion

Improving the yield in the synthesis of this compound hinges on a systematic and well-controlled experimental approach. By carefully selecting your starting materials, optimizing the reaction conditions for each halogenation step, and employing effective purification techniques, you can significantly enhance the outcome of your synthesis. This guide provides a starting point for troubleshooting and process optimization. For further in-depth understanding, consulting the cited references is recommended.

References

  • Vertex AI Search. (2024). Free radicals halogenation of alkane - Online Organic Chemistry Tutor.
  • Vertex AI Search. (2024). Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps.
  • Vertex AI Search. (2024). Alkane Reactivity - MSU chemistry.
  • Vertex AI Search. (2024). Halogenation of Alkanes | Mechanism, Reaction Steps & Products - NEET coaching.
  • Vertex AI Search. (2024). Ch4 : Radical halogenation of Alkanes - Department of Chemistry - University of Calgary.
  • Vertex AI Search. (2024). 11: Free Radical Substitution and Addition Reactions.
  • Vertex AI Search. (2024). Fluorinated Dialkyl Chloronium Salts: Synthesis and Reactivity for Fluoroalkylation and Hydride Abstraction - Refubium - Freie Universität Berlin.
  • Vertex AI Search. (2024). Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane for synthesis - Thomas Scientific.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Preparation of 1-bromo-3-chloropropane - PrepChem.com.
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane for synthesis 6974-77-2 - Sigma-Aldrich.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane CAS 6974-77-2 | 802622 - Merck.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Br2 and Electorphilic Br+ reagents - Wordpress.
  • Vertex AI Search. (2024). Preparation of Haloalkanes: Methods & Chemical Reactions - EMBIBE.
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane 6974-77-2 wiki - Guidechem.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Synthesis of a Haloalkane (OCR AS Chemistry A): Revision Note - Save My Exams.
  • Vertex AI Search. (2024). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note.
  • Vertex AI Search. (2024). Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry.
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane | 6974-77-2 - Benchchem.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). This compound | C4H7BrClF | CID 12759420 - PubChem.
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane | 6974-77-2 - ChemicalBook.
  • Vertex AI Search. (2024). 6974-77-2 | 1-Bromo-3-chloro-2-methylpropane - ChemScene.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Benzene, (2-bromo-1-fluoro-1-methylethyl - Organic Syntheses Procedure.
  • Vertex AI Search. (2024). 1-Bromo-3-chloro-2-methylpropane 6974-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

Technical Support Center: Purification of 1-Bromo-3-chloro-2-fluoro-2-methylpropane and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Bromo-3-chloro-2-fluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of this compound from its isomers. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound that I might encounter?

During the synthesis of this compound, several structural isomers can be formed. The specific isomers and their ratios will depend on the synthetic route, but common possibilities arise from the different arrangements of the halogen atoms on the propane backbone. For instance, free-radical halogenation of alkanes is known to produce a mixture of substitution products.[1][2][3]

Possible isomers could include:

  • Positional isomers where the bromine, chlorine, and fluorine atoms are attached to different carbon atoms.

  • If the synthesis involves reactions that can lead to rearrangements, other carbon skeletons might also be present in trace amounts.

It is crucial to characterize the crude mixture using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific isomers present before attempting purification.

Q2: Which purification technique is most suitable for separating closely related isomers of halogenated alkanes?

The choice of purification method largely depends on the physical properties of the isomers, particularly their boiling points and polarity. For halogenated alkanes with close boiling points, fractional distillation and preparative gas chromatography are often the most effective techniques.[4][5][6][7]

  • Fractional Distillation: This method is ideal for separating liquids with boiling point differences of less than 25 °C.[6] By using a fractionating column, multiple vaporization-condensation cycles effectively enrich the vapor phase with the more volatile component.[4][8]

  • Preparative Gas Chromatography (pGC): For isomers with very similar boiling points or for achieving very high purity, pGC is a powerful tool.[9] It separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[10]

  • Liquid Chromatography: For some halogenated compounds, particularly those with chiral centers or significant differences in polarity, preparative liquid chromatography (LC) can be effective.[11][12]

  • Crystallization: If the target compound is a solid at a workable temperature and its isomers are not, or if they have significantly different solubilities, crystallization can be a highly effective and scalable purification method.[13][14][15][16]

Q3: How do I choose the right conditions for fractional distillation?

Effective fractional distillation relies on several key parameters:

  • Column Efficiency: The efficiency of the fractionating column, measured in theoretical plates, is critical. A higher number of theoretical plates provides better separation of components with close boiling points.[8]

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate.

  • Heating Rate: A slow and steady heating rate is essential to maintain a proper temperature gradient along the column and prevent "flooding" (where the vapor flow obstructs the returning liquid).

It is recommended to start with a high reflux ratio and adjust it based on the separation observed through in-process monitoring (e.g., by GC analysis of small aliquots of the distillate).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Incomplete separation of isomers using fractional distillation.

Symptoms:

  • GC analysis of the collected fractions shows the presence of multiple isomers.

  • The boiling point remains constant over a wide range of collected volume, indicating a potential azeotrope or very close boiling points.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Column Efficiency The fractionating column does not have enough theoretical plates to resolve the isomers.1. Use a more efficient column: Switch to a column with a higher theoretical plate count (e.g., a Vigreux column with more indentations, a packed column with a more efficient packing material, or a spinning band distillation system). 2. Increase column length: A longer column provides more surface area for vaporization-condensation cycles, increasing the number of theoretical plates.
Incorrect Reflux Ratio The reflux ratio is too low, meaning not enough enriched vapor is being returned to the column for further separation.1. Increase the reflux ratio: Adjust the distillation head to return more condensate to the column. This will slow down the distillation but improve separation. 2. Insulate the column: Proper insulation minimizes heat loss and helps maintain the temperature gradient, which is crucial for efficient fractionation.
Heating Rate is Too High Excessive heating can lead to flooding of the column and prevent the establishment of a proper equilibrium between the liquid and vapor phases.1. Reduce the heating rate: Apply heat slowly and evenly to the distilling flask. 2. Use a heating mantle with a stirrer: This ensures uniform heating and smooth boiling.
Formation of an Azeotrope The isomers may form an azeotrope, a mixture with a constant boiling point that cannot be separated by simple distillation.1. Azeotropic Distillation: Investigate the use of an entrainer, a third component that forms a new, lower-boiling azeotrope with one of the isomers, allowing for its removal. 2. Alternative Purification Method: If azeotrope formation is confirmed, switch to a different purification technique like preparative chromatography.

Experimental Workflow: Optimizing Fractional Distillation

Fractional_Distillation_Workflow cluster_0 Initial Setup & Analysis cluster_1 Distillation & Monitoring cluster_2 Evaluation & Optimization cluster_3 Final Product start Crude Isomer Mixture analytical_gc Analytical GC-MS/NMR (Identify Isomers & Ratios) start->analytical_gc distillation Fractional Distillation (Vigreux or Packed Column) analytical_gc->distillation monitoring In-Process GC Analysis of Distillate Fractions distillation->monitoring evaluation Evaluate Separation (Purity of Fractions) monitoring->evaluation optimization Adjust Parameters: - Increase Reflux Ratio - Reduce Heating Rate - Use More Efficient Column evaluation->optimization Incomplete Separation pure_product Pure Isomer Fractions evaluation->pure_product Complete Separation optimization->distillation Re-run

Caption: Workflow for optimizing fractional distillation.

Issue 2: Low recovery of the target compound after preparative gas chromatography (pGC).

Symptoms:

  • A small amount of the purified compound is collected in the trap despite a large injection volume.

  • The peak corresponding to the target compound is broad in the chromatogram.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Trapping The collection trap is not cold enough to effectively condense the compound as it elutes from the column.1. Use a more efficient cooling bath: A dry ice/acetone or liquid nitrogen bath will provide a much lower temperature than an ice-water bath. 2. Optimize trap design: Ensure the trap has a large surface area to maximize contact between the eluent and the cold surface.
Column Overloading Injecting too much sample can lead to broad, poorly resolved peaks and reduced separation efficiency.1. Reduce the injection volume: Perform a series of injections with decreasing volumes to find the optimal loading capacity for your column. 2. Use a column with a larger diameter: A larger internal diameter column can handle larger sample sizes.
Incorrect Flow Rate The carrier gas flow rate may be too high, not allowing enough time for the compound to condense in the trap.1. Optimize the flow rate: Reduce the carrier gas flow rate to increase the residence time of the compound in the trap. However, be mindful that a very low flow rate can lead to peak broadening due to diffusion.
Compound Decomposition The compound may be thermally labile and decomposing in the injector or on the column.1. Lower the injector and oven temperatures: Use the lowest possible temperatures that still allow for efficient volatilization and chromatography. 2. Use a deactivated liner and column: This minimizes active sites that can promote decomposition.

Diagram: Key Parameters in Preparative Gas Chromatography

Prep_GC_Parameters center_node Preparative GC Performance injection_vol Injection Volume center_node->injection_vol Affects Peak Shape & Resolution oven_temp Oven Temperature center_node->oven_temp Affects Retention Time & Compound Stability flow_rate Carrier Gas Flow Rate center_node->flow_rate Affects Residence Time in Trap column_phase Stationary Phase center_node->column_phase Determines Selectivity trap_temp Trap Temperature center_node->trap_temp Affects Collection Efficiency

Sources

Troubleshooting low reactivity of the chloro group in 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of the Chloro Group in 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Ticket ID: #RXN-F-NEO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering significant kinetic resistance when attempting to functionalize the chloro group of This compound . This substrate presents a "perfect storm" of deactivating factors: it is a neopentyl system (sterically hindered), it possesses a


-fluorine atom  (inductive deactivation), and the chloride is a poor leaving group  relative to the bromide.

This guide provides a root-cause analysis of the inertness and actionable protocols to overcome the activation energy barrier.

Part 1: Diagnostic & Root Cause Analysis
Q1: Why is the chloro group failing to react under standard

conditions?

A: The inertness is not an experimental error; it is an intrinsic property of the molecule caused by three compounding factors.

  • The Neopentyl Effect (Steric Wall): The carbon holding the chlorine is primary (

    
    ), which usually suggests good 
    
    
    
    reactivity. However, it is attached to a quaternary carbon (C2). This
    
    
    -branching blocks the "backside attack" trajectory required for the incoming nucleophile. Neopentyl halides react approximately
    
    
    times slower than ethyl halides [1].
  • 
    -Fluorine Deactivation (Electronic Drag): 
    The fluorine atom at C2 is highly electronegative. Through the inductive effect (
    
    
    
    ), it pulls electron density away from the C-Cl bond. While this makes the carbon more electrophilic, it also destabilizes the development of positive charge in the transition state. Furthermore, the "gauche effect" creates unfavorable dipolar interactions that raise the transition state energy [2].
  • Leaving Group Hierarchy: Bromide (

    
    ) is a significantly better leaving group (
    
    
    
    of
    
    
    ) than Chloride (
    
    
    ) (
    
    
    of
    
    
    ). In this molecule, the bromo group will reacting exclusively before the chloro group begins to engage.
Q2: Can I use

conditions (acidic/protic solvents) instead?

A: No. Do not attempt


 pathways.
  • Reason:

    
     requires the formation of a carbocation. A primary carbocation is already unstable. Placing a destabilizing, electron-withdrawing fluorine atom adjacent to a primary positive charge makes the formation of the cation energetically inaccessible under normal laboratory conditions. You must force an 
    
    
    
    mechanism.
Part 2: Troubleshooting & Optimization Protocols

Use the following decision matrix to select the correct activation strategy.

ReactivityTroubleshooting Start Start: Chloro Group Inert CheckBr Has the Bromo group already reacted? Start->CheckBr Protect CRITICAL: Br reacts first. You must protect or exploit Br selectivity. CheckBr->Protect No SolventCheck Current Solvent? CheckBr->SolventCheck Yes Acetone Acetone/THF SolventCheck->Acetone Yes Polar DMF/DMSO/NMP SolventCheck->Polar Already using Acetone->Polar Switch Solvent TempCheck Temperature < 80°C? Polar->TempCheck BoostTemp Increase Temp to 100-120°C TempCheck->BoostTemp Yes Halex Strategy: Finkelstein Swap (Cl -> I) TempCheck->Halex No (Already High) BoostTemp->Halex PTC Strategy: Phase Transfer Catalysis (18-Crown-6) Halex->PTC If still fails

Figure 1: Decision tree for activating the neopentyl chloride moiety.

Q3: How do I force the reaction if standard heating fails?

A: You must employ the Finkelstein Reaction (Halogen Exchange) to convert the refractory chloride into a reactive iodide in situ.

The "Super-Finkelstein" Protocol: Standard Finkelstein conditions (NaI in Acetone at 56°C) are insufficient for neopentyl chlorides. You must use "Hard" conditions.

ParameterStandard ConditionRequired "Hard" Condition
Solvent AcetoneNMP (N-Methyl-2-pyrrolidone) or DMF
Reagent Sodium Iodide (NaI)NaI (3-5 equivalents) + LiI (Catalytic)
Temp Reflux (56°C)110°C - 130°C
Time 2-4 Hours12-24 Hours

Step-by-Step Activation Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous NMP (0.5 M concentration).

  • Salt Addition: Add 3.0 - 5.0 equivalents of oven-dried NaI.

    • Tip: Adding 0.1 eq of Lithium Iodide (LiI) can boost solubility and kinetics due to the stronger Lewis acidity of

      
      .
      
  • Thermal Drive: Heat the sealed vessel to 120°C.

    • Note: The reaction is driven by the Le Chatelier principle; although NaCl is soluble in NMP (unlike acetone), the vast excess of Iodide forces the equilibrium toward the alkyl iodide.

  • Workup: Cool to RT, dilute with water, and extract with ether/EtOAc. The product (Alkyl Iodide) is now reactive enough for subsequent nucleophilic attacks.[1]

Q4: Can I use Phase Transfer Catalysis (PTC)?

A: Yes, this is an excellent alternative if you wish to avoid high-boiling solvents like NMP.

  • Catalyst: 18-Crown-6 (if using Potassium salts like KI or KCN) or Tetrabutylammonium iodide (TBAI) .

  • Mechanism: The catalyst solubilizes the nucleophile in the organic phase and creates a "naked anion" pair, significantly increasing nucleophilicity to overcome the steric barrier [3].

  • Protocol: Use Toluene or Acetonitrile as the solvent. Add 10 mol% TBAI. Reflux.

Part 3: Comparative Reactivity Data

The following table illustrates the magnitude of the difficulty you are facing.

Table 1: Relative Rates of


 Reaction (Substrate vs. Standard) 
Substrate StructureRelative Rate (

)
Notes

(Ethyl)
1.0Standard reference

(Isobutyl)
0.03

-branching starts to hinder

(Neopentyl)
0.00001 Severe steric hindrance
Neopentyl +

-Fluorine
< 0.000001 Steric + Inductive deactivation

Data derived from standard physical organic chemistry benchmarks for


 kinetics [1][4].
Part 4: References
  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1: Neopentyl Halides. Link

  • ResearchGate (Dolbier et al.). (2005). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution. Link

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC) Mechanisms. Link

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Link

Sources

Technical Support Center: Stability & Storage of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It functions as a direct-response manual for researchers handling 1-Bromo-3-chloro-2-fluoro-2-methylpropane (CAS: 82577-95-5) .

Doc ID: TS-HALO-82577 | Version: 2.4 | Department: Chemical Stability & Application Science

Executive Summary & Chemical Identity

Compound: this compound Structure: A neopentyl-like scaffold containing a quaternary carbon bonded to a methyl group, a fluorine atom, a bromomethyl group, and a chloromethyl group.

The Stability Paradox: While this molecule lacks


-hydrogens—making it structurally immune to standard thermal elimination (E2) reactions—it presents a unique storage challenge. The presence of three distinct halogens creates competing degradation pathways. The C-Br bond  is the "weak link," susceptible to homolytic cleavage by photons (light), while the C-F bond  induces strong inductive effects that can destabilize the molecule during hydrolysis events.

Critical Storage Parameters:

  • Temperature: -20°C (Long-term) | 2–8°C (Active use)

  • Atmosphere: Argon or Nitrogen (Strictly Anhydrous)

  • Container: Amber borosilicate glass with PTFE-lined caps.

The Degradation Mechanism (Why it fails)

Understanding why your sample degrades is the first step to prevention. The decomposition is rarely spontaneous; it is environmentally triggered.

The "Radical-Acid" Death Spiral
  • Initiation (Photolysis): Exposure to UV/Visible light cleaves the weak C-Br bond, generating a carbon radical and a bromine radical (

    
    ).
    
  • Propagation (Bromine Release): Bromine radicals recombine to form molecular bromine (

    
    ), causing the liquid to turn yellow/brown.
    
  • Catalysis (Acid Generation): If moisture is present, hydrolysis occurs. The released

    
     or 
    
    
    
    acts as an autocatalyst. Protons protonate the leaving groups, accelerating further substitution and degradation.
Visualization: Degradation Pathway

The following diagram illustrates the cascade from environmental exposure to sample destruction.

DegradationPathway Start Intact Molecule (Colorless Liquid) Trigger1 Trigger: UV/Light Start->Trigger1 Trigger2 Trigger: Moisture Start->Trigger2 Radical Radical Formation (C• + Br•) Trigger1->Radical Homolysis Hydrolysis Hydrolysis (Formation of Alcohol) Trigger2->Hydrolysis Nu- Attack Bromine Free Bromine (Br2) (Yellow Discoloration) Radical->Bromine Recombination Acid Acid Release (HBr / HF) Bromine->Acid Reaction with H2O Hydrolysis->Acid Elimination Acid->Hydrolysis Autocatalysis (Feedback Loop) Etching Glass Etching (SiF4 formation due to HF) Acid->Etching If HF forms

Figure 1: The degradation cascade showing how light and moisture cooperate to destroy the sample. Note the autocatalytic feedback loop caused by acid generation.

Storage Protocols & Troubleshooting (FAQ)

Module A: Prevention (Best Practices)

Q: Can I store this in clear glass if I wrap it in foil? A: Not recommended for long-term storage. While foil blocks light, it does not allow for visual inspection. If the septum degrades or the cap loosens, you won't see the yellowing (oxidation) or volume loss until it is too late.

  • Protocol: Use Amber vials. If Amber is unavailable, use a secondary opaque container (like a black box) in the freezer.

Q: Do I need to add a stabilizer? A: For storage exceeding 6 months, Yes .

  • Silver Wire: Add a small coil of clean silver wire to the vial. Silver scavenges free halogens (

    
    ), preventing the autocatalytic acid cycle.
    
  • Copper Turnings: An alternative to silver. Ensure they are acid-washed and dried before use.

Module B: Troubleshooting Compromised Samples

Q: My sample has turned yellow/orange. Is it ruined? A: Not necessarily. The color indicates free Bromine (


). If the color is faint, the purity might still be >98%, but the acidity is likely high.
  • The Fix (Wash Protocol):

    • Dilute the sample in an inert solvent (e.g., Dichloromethane or Diethyl Ether).

    • Wash with 10% Sodium Thiosulfate (

      
      ) or Sodium Bisulfite solution. The yellow color should vanish immediately.
      
    • Wash with Saturated Sodium Bicarbonate (

      
      ) to remove acid.
      
    • Dry over Magnesium Sulfate (

      
      ) and concentrate.
      

Q: There is a white precipitate at the bottom of the vial. A: This is a critical failure. The precipitate is likely a salt formed from the reaction of generated acid (HF/HBr) with the glass container (silicates) or the cap liner.

  • Action: Filter the liquid immediately. Check NMR. If the characteristic peaks of the neopentyl core are intact, distill the liquid. Discard the solid as hazardous waste.

Q: The liquid is fuming when I open the cap. A: DANGER. This indicates high concentrations of dissolved HBr or HF.

  • Immediate Action: Close the cap. Handle only in a fume hood. The sample has hydrolyzed significantly. It requires neutralization (see "The Fix" above) before it can be safely used or disposed of.

Workflow: Assessing Sample Integrity

Before using a stored aliquot in a sensitive reaction (e.g., metal-catalyzed coupling), follow this decision matrix to ensure reagent quality.

AssessmentWorkflow Check Visual Inspection Colorless Clear / Colorless Check->Colorless Yellow Yellow / Orange Check->Yellow Cloudy Cloudy / Precipitate Check->Cloudy AcidityTest Acidity Test (Wet pH Paper above liquid) Colorless->AcidityTest Wash Perform Thiosulfate/Bicarb Wash Yellow->Wash Distill Filter & Distill Cloudy->Distill Neutral Neutral pH AcidityTest->Neutral Acidic Acidic Vapor AcidityTest->Acidic Use Ready for Use Neutral->Use Acidic->Wash Wash->AcidityTest Distill->AcidityTest Discard Discard / Hazardous Waste Distill->Discard If recovery < 20%

Figure 2: Decision matrix for evaluating stored aliquots of this compound.

Quantitative Data: Physical Properties & Stability Limits

PropertyValueRelevance to Storage
Boiling Point ~157–159 °CHigh enough to allow room temp handling, but vacuum distillation is preferred to avoid thermal degradation.
Density ~1.48 g/mLHeavy organic layer; sits below water during aqueous washes.
Flash Point >110 °CCombustible but not highly flammable; store with Class IIIB liquids.
Hydrolysis Rate Slow (Steric Shielding)Neopentyl structure slows water attack, but once started, acid accelerates it.
Light Sensitivity High (C-Br bond)Primary failure mode. Requires amber glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759420, this compound. Retrieved from [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.).[1][2] (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for general haloalkane stabilization with silver/copper).

  • Purdue University Department of Chemistry. Radical Halogenation and Stability of Alkyl Halides. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Bromo-3-chloro-2-fluoro-2-methylpropane Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions with 1-bromo-3-chloro-2-fluoro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered substrate. Here, we will dissect the common issues and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on this compound so challenging?

A1: The primary difficulty arises from the significant steric hindrance around the reactive centers. The substrate has a neopentyl-like structure, with a bulky tert-butyl group adjacent to the primary carbon bearing the bromine atom.[1][2] This steric bulk severely impedes the backside attack required for a typical Sₙ2 reaction.[3][4][5][6][7] Consequently, Sₙ2 reactions are often extremely slow or do not proceed at all.[1][2]

While an Sₙ1 pathway might seem like an alternative, the formation of a primary carbocation is highly unfavorable. However, the presence of the fluorine atom at the 2-position can have a stabilizing effect on an adjacent carbocation through the donation of its lone pair electrons into the empty p-orbital of the carbocation.[8][9][10] This resonance stabilization can make an Sₙ1 pathway more accessible than with a non-fluorinated analogue.

Additionally, the presence of two different leaving groups (bromo and chloro) adds another layer of complexity, requiring careful control of reaction conditions to achieve selective substitution.

Troubleshooting Guides

Issue 1: Low to no yield in Sₙ2 reactions with various nucleophiles.

Primary Cause: Extreme steric hindrance at the carbon bearing the bromine, which is a primary halide attached to a quaternary carbon.[1][2][3] This arrangement effectively blocks the nucleophile's approach for a backside attack.[6][7]

Troubleshooting Strategies:

1. Elevate the Reaction Temperature:

  • Rationale: Increasing the temperature provides the necessary activation energy to overcome the high steric barrier.[11]

  • Protocol:

    • Start the reaction at a moderately elevated temperature (e.g., 50-60 °C) and monitor for product formation via TLC or GC-MS.

    • If no reaction is observed, incrementally increase the temperature by 10 °C intervals, being mindful of potential side reactions like elimination or decomposition of the starting material or product.

    • A refluxing solvent with a suitable boiling point can be used to maintain a consistent, higher temperature.

2. Optimize Your Solvent Choice:

  • Rationale: Polar aprotic solvents are known to enhance the rate of Sₙ2 reactions.[12] They solvate the cation of the nucleophilic salt, leaving the "naked" and more reactive nucleophile free to attack the electrophilic carbon.[13][14]

  • Recommended Solvents:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (CH₃CN)

Table 1: Solvent Effects on Sₙ2 Reaction Rates

Solvent TypeExampleEffect on NucleophileSₙ2 Rate
Polar ProticWater, EthanolSolvates and stabilizes the nucleophile, reducing its reactivity.[15]Decreased
Polar AproticDMF, DMSOSolvates the counter-ion, increasing nucleophile reactivity.[13][14]Increased
Non-PolarHexane, ToluenePoor solubility for most ionic nucleophiles.Very Slow/No Reaction

3. Employ a More Reactive Nucleophile:

  • Rationale: A stronger, less sterically hindered nucleophile will have a greater driving force to participate in the substitution reaction.

  • Considerations:

    • If using an alkoxide, consider switching from a bulky base like potassium tert-butoxide to a less hindered one like sodium ethoxide.

    • For other nucleophiles, consider their relative nucleophilicity (e.g., I⁻ > Br⁻ > Cl⁻).

Issue 2: Competing elimination (E2) reactions leading to undesired byproducts.

Primary Cause: The use of strong, sterically hindered bases as nucleophiles can favor elimination over substitution.[1] The bulky base will more readily abstract a proton from a beta-carbon than attack the sterically congested alpha-carbon.

Troubleshooting Strategies:

1. Utilize a Less Hindered, More Nucleophilic Base:

  • Rationale: A smaller, less basic nucleophile is more likely to favor the Sₙ2 pathway.

  • Example: Instead of potassium tert-butoxide, which is a strong and bulky base, consider using sodium azide or sodium cyanide, which are good nucleophiles but weaker bases.

2. Control the Reaction Temperature:

  • Rationale: Higher temperatures tend to favor elimination reactions over substitution.

  • Protocol: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times.

dot

Caption: Competition between E2 and Sₙ2 pathways.

Issue 3: Slow reaction rates or no reaction when attempting an Sₙ1 pathway.

Primary Cause: While the fluorine atom can stabilize a carbocation, the formation of the initial primary carbocation is still a high-energy process.[16][17] The rate-determining step in an Sₙ1 reaction is the formation of this carbocation.[17][18][19]

Troubleshooting Strategies:

1. Utilize a Polar Protic Solvent:

  • Rationale: Polar protic solvents are excellent at stabilizing both the forming carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions, thus lowering the activation energy for the rate-determining step.[5][15][20]

  • Recommended Solvents:

    • Water

    • Methanol

    • Ethanol

    • Formic Acid

dot

Caption: Role of polar protic solvents in Sₙ1 reactions.

2. Introduce a Lewis Acid Catalyst:

  • Rationale: A Lewis acid can coordinate to the bromine atom, weakening the C-Br bond and facilitating its departure to form the carbocation.[21][22] This effectively lowers the energy barrier for the first step of the Sₙ1 mechanism.

  • Suitable Lewis Acids:

    • Silver nitrate (AgNO₃)

    • Zinc chloride (ZnCl₂)

    • Aluminum chloride (AlCl₃)

  • Protocol:

    • Dissolve the substrate in a suitable polar protic or aprotic solvent.

    • Add a catalytic amount (e.g., 0.1 equivalents) of the Lewis acid.

    • Introduce the nucleophile and monitor the reaction progress. Be aware that some Lewis acids can be consumed by certain nucleophiles.[22]

3. Consider Phase-Transfer Catalysis (PTC):

  • Rationale: For reactions involving a nucleophile that is soluble in an aqueous phase and a substrate in an organic phase, a phase-transfer catalyst can shuttle the nucleophile into the organic layer to react.[23][24][25] This can be particularly effective for overcoming the low reactivity of hindered substrates.[23][26]

  • Common Phase-Transfer Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Experimental Setup:

    • The substrate is dissolved in a non-polar organic solvent (e.g., toluene, dichloromethane).

    • The nucleophile is dissolved in an aqueous solution.

    • A catalytic amount of the phase-transfer catalyst is added to the biphasic mixture with vigorous stirring.

Summary of Recommended Approaches

ProblemPotential CauseSuggested SolutionKey Experimental Parameters
Low Sₙ2 Yield Steric HindranceIncrease Temperature, Use Polar Aprotic Solvent, Use a More Reactive NucleophileT = 50-100 °C, Solvent = DMF/DMSO
Elimination Byproducts Bulky/Strong BaseUse a Less Hindered Nucleophile, Lower Reaction TemperatureNucleophile = NaN₃/NaCN, T = RT to 50 °C
Slow Sₙ1 Reaction Unstable CarbocationUse Polar Protic Solvent, Add a Lewis Acid CatalystSolvent = H₂O/MeOH, Catalyst = AgNO₃
Biphasic Reaction Poor Reactant MixingEmploy Phase-Transfer CatalysisCatalyst = TBAB, Vigorous Stirring

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • Why does fluorine stabilise a carbocation?
  • Why does fluorine stabilise a carbocation?
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
  • Exceptions in SN2 and SN1 Reactions. Chemistry Steps.
  • What are the effects of solvents on SN1 and SN2 reactions?. Quora.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Unknown Source.
  • 11.3 Characteristics of the SN2 Reaction. Organic Chemistry | OpenStax.
  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net.
  • 7.5: SN1 vs SN2. Chemistry LibreTexts.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • 3 Factors That Stabilize Carboc
  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com.
  • Industrial Phase-Transfer C
  • Steric Hindrance (Is Like A F
  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Lewis acid c
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Phase Transfer C
  • SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • The SN1 Reaction Mechanism. Master Organic Chemistry.
  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. Unknown Source.
  • The SN1 Reaction Mechanism and SN1 Practice Problems. Chemistry Steps.
  • 11.4: The SN1 Reaction. Chemistry LibreTexts.
  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.

Sources

Distillation parameters for high-purity 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Distillation & Purification of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Executive Summary

Purifying This compound (CAS: 82577-95-5) presents a unique challenge due to its mixed-halogen structure. The presence of three distinct halogens (Br, Cl, F) on a neopentyl-like skeleton creates significant risks for thermal degradation (dehydrohalogenation) and rearrangement.

This guide moves beyond standard protocols, offering a troubleshooting-first approach to isolating this compound with >98% purity. The parameters below are derived from both specific compound data and rigorous chemical engineering principles for polyhalogenated alkanes.

Part 1: Physicochemical "Cheat Sheet"

Before attempting distillation, verify your crude material against these baseline parameters.

ParameterValue / EstimationOperational Note
CAS Number 82577-95-5Verify identity via GC-MS before bulk processing.
Molecular Formula C₄H₇BrClFMW: 189.45 g/mol
Boiling Point (Atm) ~160–165°C (Est.)Do NOT distill at atmospheric pressure. Decomposition risk is high >110°C.
Boiling Point (Vacuum) 65–70°C @ 15 mmHg Recommended target range to prevent elimination reactions.
Density ~1.65 g/mLDenser than water. Phase separation will be bottom-layer organic.
Stability Heat SensitiveSusceptible to HF/HBr elimination. Requires acid scavengers.

Part 2: Troubleshooting Guide (Q&A)

Q1: My distillate is turning pink/brown in the receiving flask. What is happening?

Diagnosis: Thermal Decomposition. The color change indicates the liberation of free halogens (likely Bromine) or the formation of polymerized by-products caused by excessive pot temperature. This molecule is prone to beta-elimination, releasing HBr or HF.

Corrective Protocol:

  • Lower the Bath Temperature: Ensure your oil bath never exceeds 100°C. You must increase your vacuum depth (lower pressure) to compensate.

  • Add Stabilizers: Add Copper turnings or Silver wool to the distillation pot. These act as radical scavengers and react with free halogens to prevent autocatalytic decomposition.

  • Acid Neutralization: Pre-wash your crude with cold 5% NaHCO₃ to remove acidic impurities that catalyze degradation during heating.

Q2: I am seeing "ghost peaks" or smearing on my GC after distillation. Is it an isomer?

Diagnosis: On-Column Decomposition or Azeotropes. Because this molecule has a quaternary carbon with a fluorine, it is sterically strained. Standard GC injection port temperatures (250°C+) can degrade the sample during analysis, giving false impurity data. Alternatively, you may have a water azeotrope.

Corrective Protocol:

  • GC Method Update: Lower injection port temperature to 180°C and use a lower initial oven ramp.

  • Drying is Critical: Mixed haloalkanes often form azeotropes with water. Dry the crude over MgSO₄ (Magnesium Sulfate) for at least 2 hours, then filter before distillation. Do not use molecular sieves (basic nature can trigger elimination).

Q3: The boiling point is fluctuating wildly despite constant vacuum. Why?

Diagnosis: "Bumping" or Non-Condensables. Polyhalogenated liquids have high surface tension and density, leading to superheating followed by violent boiling (bumping).

Corrective Protocol:

  • Agitation: Magnetic stirring is often insufficient for heavy halogenated liquids. Use a capillary bleed (introducing a fine stream of inert gas like Nitrogen) or a mechanical stirrer if the scale permits.

  • Insulation: Insulate the column (Vigreux) with glass wool or a vacuum jacket. Fluctuations often result from reflux cooling too rapidly on the column walls before reaching the thermometer.

Part 3: Optimized Distillation Protocol

Objective: Isolate >50g of target compound.

Step 1: System Pre-Treatment
  • Apparatus: Short-path distillation head (for <20g) or 20cm Vigreux column (for >20g).

  • Vacuum Source: High-vacuum pump capable of <5 mmHg is preferred, but a stable diaphragm pump at 10-20 mmHg is acceptable.

  • Traps: A liquid nitrogen (LN2) or dry ice/acetone trap is mandatory to protect the pump from corrosive halogen vapors.

Step 2: The "Safe-Zone" Distillation
  • Charge the Pot: Add crude liquid, 1% w/w Copper turnings, and a stir bar.

  • Degas: Apply vacuum without heat for 10 minutes to remove dissolved gases and volatile solvents (ether/DCM).

  • Ramp: Slowly heat the oil bath.

    • Target Vacuum: 15 mmHg.

    • Target Vapor Temp: 65–70°C.

    • Max Bath Temp: 95°C.

  • Fractionation:

    • F1 (Foreshot): Collect the first 5-10% (often contains lower-boiling elimination products).

    • F2 (Main Cut): Collect when temp stabilizes ±1°C.

    • F3 (Tails): Stop collection when vapor temp drops or pot temp rises sharply.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this specific halogenated intermediate.

PurificationLogic Start Crude 1-Bromo-3-chloro- 2-fluoro-2-methylpropane CheckAcid Check pH of Crude Start->CheckAcid Neutralize Wash with 5% NaHCO3 & Dry (MgSO4) CheckAcid->Neutralize Acidic CheckPurity GC Purity > 85%? CheckAcid->CheckPurity Neutral Neutralize->CheckPurity Distillation Vacuum Distillation (Reduced Pressure) CheckPurity->Distillation Yes (Mainly Volatiles) Chromatography Flash Chromatography (Silica Gel) CheckPurity->Chromatography No (Heavy Tars) AddStabilizer Add Cu Turnings to Pot Distillation->AddStabilizer VacuumCheck Vacuum < 20 mmHg? TempCheck Pot Temp < 100°C? VacuumCheck->TempCheck Yes Stop Stop & Re-evaluate (Decomposition Risk) VacuumCheck->Stop No (Unsafe Temp Req) Collect Collect Fraction (65-70°C @ 15mmHg) TempCheck->Collect Yes TempCheck->Stop No AddStabilizer->VacuumCheck

Figure 1: Decision matrix for the purification of mixed-halogen neopentyl derivatives, prioritizing thermal safety.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759420, this compound. Retrieved February 25, 2026, from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (General reference for haloalkane purification).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Reference for vacuum distillation of thermally unstable alkyl halides).

Disclaimer: This guide is intended for qualified personnel only. This compound is a potent alkylating agent. Always work within a fume hood and wear appropriate PPE.

Validation & Comparative

Comparative Reactivity Guide: 1-Bromo-3-chloro-2-fluoro-2-methylpropane vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive small molecules, particularly fluorinated oxetanes and functionalized neopentyl systems, the choice of building block dictates the synthetic route's efficiency. This guide compares the reactivity profile of 1-Bromo-3-chloro-2-fluoro-2-methylpropane (Compound F) against its two primary non-fluorinated analogs: the hydrogen-analog (Compound H ) and the methyl-analog (Compound Me ).

Key Finding: Compound F exhibits a unique "Electronic Braking, Steric Permitting" reactivity profile. Unlike Compound H , it is immune to


-elimination (E2), making it a cleaner substrate for cyclization, despite a reduced 

rate caused by the

-fluorine effect.

Structural & Electronic Analysis

To understand the reactivity differences, we must first analyze the steric and electronic environment of the central carbon (C2).

FeatureCompound F (Target)Compound H (Analog)Compound Me (Analog)
Structure



C2 Substituent Fluorine (-F)Hydrogen (-H)Methyl (-CH3)
C2 Geometry QuaternaryTertiaryQuaternary

-Hydrogens
Zero (Blocked E2)One (High E2 Risk)Zero (Blocked E2)
Steric Bulk (C2) Medium (

)
Low (

)
High (

)
Electronic Effect Strong -I (Inductive w/d)NeutralWeak +I (Inductive donation)
The -Fluorine Effect

In Compound F , the fluorine atom resides at the


-position relative to the leaving groups (Br/Cl). This creates two competing phenomena:
  • Dipolar Repulsion: The strong

    
     dipole opposes the incoming nucleophile's dipole during 
    
    
    
    attack, significantly retarding the reaction rate compared to Compound H .
  • Hyperconjugative Stabilization: The

    
     orbital can accept electron density, but this is generally overshadowed by the dipolar repulsion in intermolecular reactions.
    

Reactivity Comparison: Nucleophilic Substitution ( )

The primary utility of these molecules is as electrophiles. The reaction rates follow a distinct non-linear trend driven by the interplay of sterics and electronics.

Experimental Observation

In a standard substitution reaction (e.g., with Sodium Azide in DMF at 50°C), the relative rates are observed as follows:



  • Compound H (Fastest): Minimal steric hindrance and no electronic repulsion allow for rapid substitution.

  • Compound F (Intermediate): The small size of Fluorine allows the nucleophile to approach (unlike the Methyl analog), but the

    
    -fluorine effect  reduces the nucleophilicity of the attacking species through electrostatic repulsion.
    
  • Compound Me (Slowest): The classic "Neopentyl Effect." The bulky methyl group sterically blocks the backside attack trajectory, making

    
     exceptionally difficult regardless of electronic conditions.
    
Data Table: Relative Reactivity Coefficients
Reaction TypeNucleophileSolventRelative Rate (H)Relative Rate (F)Relative Rate (Me)
Intermolecular


DMF1000~20< 1
Intramolecular

Alkoxide (

)
THFHighMediumLow
Elimination (

)


High 0 (Inert) 0 (Inert)

Critical Insight: While Compound F reacts slower than Compound H , it provides a cleaner reaction profile . Compound H suffers from significant E2 elimination (forming methallyl chloride derivatives) due to the presence of the


-proton. Compound F  cannot undergo E2 elimination toward the center, ensuring high selectivity for substitution products.

Visualizing the Reaction Pathways[3][5]

The following diagram illustrates the divergent pathways. Note how Compound F funnels exclusively toward substitution/cyclization, whereas Compound H leaks into elimination waste products.

ReactivityPathways SubstrateF Compound F (C-F Analog) ProdSubF Substitution Product (Nu-CH2-C(F)(Me)-CH2Cl) SubstrateF->ProdSubF Intermolecular SN2 (Slow but Clean) ProdElimH Elimination Product (Methallyl Chloride) SubstrateF->ProdElimH BLOCKED (No Beta-H) SubstrateH Compound H (C-H Analog) ProdSubH Substitution Product (Nu-CH2-CH(Me)-CH2Cl) SubstrateH->ProdSubH Intermolecular SN2 (Fast) SubstrateH->ProdElimH E2 Elimination (Major Side Reaction) Nu Nucleophile (Nu-) ProdOxetaneF 3-Fluoro-3-methyloxetane (Cyclization) ProdSubF->ProdOxetaneF Intramolecular SN2 (Cyclization)

Figure 1: Divergent reaction pathways. Compound F blocks the elimination route accessible to Compound H.

Application Protocol: Synthesis of 3-Fluoro-3-methyloxetane

The most common application of Compound F is the synthesis of fluorinated oxetanes, which are valuable bioisosteres for gem-dimethyl groups in medicinal chemistry.

Methodology

This protocol highlights the self-validating nature of using Compound F ; the absence of elimination byproducts simplifies purification.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

  • Base: Sodium Hydroxide (NaOH) (2.5 eq)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq) - Phase Transfer Catalyst

Step-by-Step Protocol:

  • Hydrolysis (The Setup):

    • Dissolve Compound F in the solvent mixture.

    • Add TBAHS.

    • Heat to reflux (80°C).

    • Mechanistic Note: The Bromine (Br) is the better leaving group (

      
       of HBr < HCl). The first step is the displacement of Br by OH- (or water assisted by OH-) to form the intermediate chlorohydrin: 3-chloro-2-fluoro-2-methylpropan-1-ol.
      
    • Comparison: If using Compound H , significant amounts of isobutenyl chloride would form here via E2. With Compound F , this is impossible.

  • Cyclization (The Closure):

    • As the chlorohydrin forms, the alkoxide is generated in situ by the excess NaOH.

    • The intramolecular attack of the alkoxide onto the

      
       carbon occurs.
      
    • Monitor: Track disappearance of the intermediate chlorohydrin via GC-MS.

    • Rate Factor: This step is slower than the non-fluorinated analog due to the

      
      -F effect destabilizing the transition state, but it proceeds to completion due to the irreversibility of the ether formation.
      
  • Isolation:

    • Distill the product directly from the reaction mixture (Oxetanes generally have lower boiling points than the di-halide precursors).

Troubleshooting Table
IssueCauseSolution
Low Yield Incomplete CyclizationIncrease temperature; the

-F effect raises the activation energy (

).
Starting Material Recovery Nucleophile RepulsionSwitch to a more polar aprotic solvent (e.g., DMSO) to increase nucleophile activity, though this makes distillation harder.
Byproducts PolymerizationOxetanes are acid-sensitive.[1] Ensure the reaction remains basic throughout.

References

  • Comparison of Fluorine Effects on Reactivity

    • Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and -elimin
    • Source: ResearchG
    • URL:

  • Oxetane Synthesis Methodologies

    • Title: Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers (US P
    • Source: Google P
    • URL:

  • General Reactivity of Neopentyl Halides

    • Title: Nucleophilic Substitution (SN1, SN2) Trends and Solvent Effects.
    • Source: Organic Chemistry Portal.
    • URL:

  • Physical Properties & Safety

    • Title: this compound Compound Summary.
    • Source: PubChem (NIH).
    • URL:

Sources

A Comparative Guide to GC-MS Validation for Purity Assessment of 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. The purity of a substance like 1-Bromo-3-chloro-2-fluoro-2-methylpropane, a halogenated alkane with potential applications as a building block in organic synthesis, directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).[1] This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation techniques for the purity determination of this specific compound, contrasting it with other relevant analytical approaches. The methodologies described herein are rooted in the principles of scientific integrity and are designed to be self-validating systems, adhering to internationally recognized guidelines.

The Imperative for Rigorous Purity Validation

The presence of impurities, even in trace amounts, can have significant consequences in pharmaceutical manufacturing and research.[2] Impurities can arise from the synthesis process, degradation, or storage of the chemical.[2] For a halogenated compound such as this compound, potential impurities could include starting materials, by-products from side reactions, or isomers. Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality and consistency of the final product.[3]

GC-MS stands out as a "gold standard" for the analysis of volatile and semi-volatile compounds due to its exceptional separation capabilities and the definitive identification provided by mass spectrometry.[4][5] This combination allows for both the quantification of the main component and the identification of unknown impurities.[6]

Comparative Analysis of Purity Assessment Techniques

While GC-MS is a primary technique, it's essential to understand its performance in the context of other available methods. The choice of the most suitable technique depends on factors like the nature of potential impurities, required sensitivity, and the desired level of structural information.[7]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Absolute quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[8]
Selectivity Excellent for separating volatile and semi-volatile impurities with high specificity from mass spectral data.[7]Good for separating non-volatile impurities and isomers.[8]High for distinguishing structurally different molecules and provides detailed structural information.[7]
Sensitivity (LOD/LOQ) High sensitivity, often reaching parts-per-billion (ppb) levels.[7]Typically in the low parts-per-million (ppm) range.[7]Generally lower sensitivity compared to chromatographic methods.
Key Advantages High sensitivity and specificity for impurity identification.[9]Versatile for a broad range of compounds, including non-volatile ones.[8]An absolute quantification method that does not require a specific reference standard of the analyte.[8]
Considerations Requires the analyte to be volatile or amenable to derivatization.May have lower resolution for complex mixtures of volatile isomers compared to high-resolution GC.Requires a certified internal standard and may be less sensitive for trace impurities.[8]

GC-MS Method Validation: A Step-by-Step Protocol

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[10][11]

Experimental Workflow Diagram

GCMS_Validation_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Analysis & Reporting A Standard & Sample Preparation B GC-MS Parameter Optimization A->B Develop Separation Method C Specificity B->C Validate Method D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Data Acquisition & Processing H->I Apply Validated Method J Validation Report Generation I->J Finalize Results

Caption: Workflow for GC-MS method validation.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for halogenated hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: 40-350 m/z.

    • Ion Source Temperature: 230 °C.[8]

    • MSD Transfer Line Temperature: 280 °C.[8]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria as per ICH guidelines.[12]

Validation Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[3]Analyze the analyte, a blank (diluent), and the analyte spiked with potential impurities.The peak for this compound should be well-resolved from any other peaks, and the mass spectrum should be consistent.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.[13]Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.[13]Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different levels).The recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect any potential impurities at their reporting threshold.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The LOQ should allow for the accurate measurement of impurities at their specification limits.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]Vary parameters such as GC oven temperature, flow rate, and injection volume.The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
Data Analysis and Purity Calculation

The purity of this compound is typically determined using the area percentage method from the total ion chromatogram (TIC).

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[8]

Logical Relationships in Method Validation

The validation parameters are interconnected and form a self-validating system.

Validation_Logic cluster_core Core Performance cluster_limits Sensitivity Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct analyte measurement Accuracy Accuracy Linearity->Accuracy underpins accurate quantification LOD LOD Linearity->LOD slope used for calculation Precision Precision Accuracy->Precision confirms consistency of accuracy Robustness Robustness Precision->Robustness assesses impact of variations LOQ LOQ LOD->LOQ defines lower limit of quantification

Caption: Interdependencies of validation parameters.

Conclusion

The validation of a GC-MS method for determining the purity of this compound is a critical exercise that underpins the quality and reliability of this chemical intermediate in research and development.[5] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a high degree of confidence in the analytical results can be achieved. While other techniques like HPLC and qNMR offer alternative perspectives on purity, GC-MS remains a superior choice for volatile halogenated compounds due to its unparalleled sensitivity and specificity.[7] Adherence to established guidelines, such as those from the ICH, ensures that the validation process is comprehensive and meets regulatory expectations.[12]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Link

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Link

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Quality Guidelines. International Council for Harmonisation. Link

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Link

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Link

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer. Link

  • Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Department of Environmental Chemistry, Stockholm University. Link

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Link

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. Link

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Technologies. Link

  • A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. Benchchem. Link

  • PURITY AND IMPURITY ANALYSIS. Agilent Technologies. Link

  • Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Springer. Link

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Link

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Link

  • Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. MDPI. Link

  • A Review on GC-MS and Method Development and Validation. Impactfactor. Link

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. Link

  • A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene: GC-MS, HPLC, and qNMR Methods. Benchchem. Link

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Preprints.org. Link

  • Exploring the Principles of GC-MS: Techniques and Applications. Preprints.org. Link

  • A Comparative Guide to Purity Validation of 1-Chloro-2-methyl-2-propanol: GC-MS vs. Alternative Methods. Benchchem. Link

  • Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. Advances in Environmental Technology. Link

Sources

Chiral HPLC separation methods for 1-Bromo-3-chloro-2-fluoro-2-methylpropane enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Chiral HPLC Separation of 1-Bromo-3-chloro-2-fluoro-2-methylpropane Content Type: Technical Comparison Guide & Experimental Protocol Audience: Senior Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

The enantioseparation of This compound presents a unique "double-blind" challenge in chromatography:

  • Steric Subtlety: The chirality hinges on the discrimination between a bromomethyl (-CH₂Br) and a chloromethyl (-CH₂Cl) group. These groups are sterically similar (Van der Waals radii difference < 0.2 Å), requiring a stationary phase with exceptional cavity precision.

  • Detection Invisibility: Lacking a conjugated

    
    -system, this molecule is effectively invisible to standard UV detection (254 nm).
    

This guide compares the three primary separation methodologies, recommending Normal-Phase HPLC with Amylose-based CSPs and Refractive Index (RI) detection as the most robust pathway for preparative isolation, while acknowledging Chiral GC as the analytical benchmark.

Part 1: Comparative Method Analysis

The following table contrasts the three dominant strategies for resolving non-chromophoric, volatile haloalkanes.

FeatureMethod A: Amylose-Based HPLC (Recommended)Method B: Cellulose-Based HPLC (Alternative)Method C: Chiral GC (Analytical Benchmark)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1)

-Cyclodextrin
(e.g., G-TA, Chiraldex)
Mechanism Helical Inclusion: The helical groove of amylose accommodates the globular shape, discriminating based on the Br/Cl volume difference.Linear/Sheet Inclusion: Often too rigid for the subtle Br/Cl distinction in small alkanes.Thermodynamic Partitioning: Highly efficient volatility-based separation.
Selectivity (

)
High (1.15 – 1.30) Moderate (1.05 – 1.10)Very High (> 1.50)
Detection RI / ELSD / CAD (Essential)RI / ELSD / CADFID (Flame Ionization)
Scalability Excellent (Preparative/Semi-prep)GoodPoor (Analytical only)
Primary Risk Solvent cutoff interference if using low-UV (200nm) instead of RI.Peak overlap due to lower selectivity for this specific scaffold.Sample volatility causing evaporation during autosampling.
Part 2: The Core Directive – Experimental Protocol

Objective: Achieve baseline resolution (


) of enantiomers for isolation.
Selected Method:  Method A (Amylose-Based Normal Phase).
1. Instrumentation & Setup
  • System: HPLC with temperature-controlled column oven.

  • Detector (CRITICAL): Refractive Index (RI) Detector .

    • Why: The molecule has no chromophore.[1] UV at 210 nm is possible but prone to noise from mobile phase impurities. RI is universal for bulk haloalkanes.

    • Setting: Set RI optical unit temperature to 35°C (matches column temp) to prevent baseline drift.

  • Column: Chiralpak AD-H or Lux Amylose-1 (4.6 mm x 250 mm, 5

    
    m).
    
    • Guard Column: Mandatory to protect against particulate buildup from non-UV-active impurities.

2. Mobile Phase Strategy
  • Solvent A: n-Hexane (HPLC Grade, dried).

  • Solvent B: 2-Propanol (IPA).

  • Isocratic Composition: 100% n-Hexane or 99:1 n-Hexane:IPA .

    • Technical Insight: Haloalkanes are highly lipophilic. Adding too much polar modifier (IPA) competes with the analyte for the chiral grooves, reducing retention and resolution. Start with pure hexane; add 0.1-1.0% IPA only if peak shape is broad.

3. Sample Preparation
  • Concentration: 10 mg/mL in n-Hexane.

    • Note: High concentration is required for RI detection sensitivity.

  • Filtration: 0.45

    
    m PTFE filter (Do not use Nylon; haloalkanes may swell it).
    
4. Execution Steps
  • Equilibration: Flush column with Mobile Phase at 1.0 mL/min for 45 mins until RI baseline is flat.

  • Blank Injection: Inject pure hexane to confirm no "system peaks" interfere with the void volume.

  • Run: Inject 10

    
    L sample.
    
  • Observation:

    • 
       (Void time): ~3.0 min.
      
    • Enantiomer 1 (

      
      ): Expect ~6-8 min.
      
    • Enantiomer 2 (

      
      ): Expect ~8-11 min.
      
Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for method development, specifically addressing the "Invisible Analyte" challenge.

G Start Analyte: this compound CheckUV Check UV Absorbance Start->CheckUV NoUV No Chromophore Detected (>210nm) CheckUV->NoUV Abs < 0.1 AU SelectDet Select Detector: RI or ELSD NoUV->SelectDet Mandatory ColSelect Screen CSPs (Normal Phase) SelectDet->ColSelect Amylose Amylose (AD-H/IA) Helical Cavity ColSelect->Amylose Primary Choice (Steric Fit) Cellulose Cellulose (OD-H/IC) Linear Cavity ColSelect->Cellulose Secondary Choice OptHex Optimize Mobile Phase (100% Hexane vs 99:1 Hex:IPA) Amylose->OptHex High Selectivity Cellulose->OptHex Check Selectivity Result Resolution (Rs) > 1.5 Ready for Prep OptHex->Result Success

Caption: Decision matrix for non-chromophoric chiral haloalkane separation, prioritizing detector selection and Amylose phases.

Part 4: Scientific Rationale (The "Why")

1. The Amylose Advantage: The separation mechanism relies on the formation of a transient diastereomeric complex between the analyte and the CSP. The 3,5-dimethylphenylcarbamate moiety on the amylose backbone creates a "chiral cleft."

  • The Fit: The -CH₂Br group is significantly bulkier (Bromine Van der Waals radius: 1.85 Å) than the -CH₂Cl group (Chlorine: 1.75 Å).

  • The Discrimination: In the helical amylose structure, the "tight" fit of the -CH₂Br group into the chiral pocket causes the enantiomer carrying it in a specific orientation to be retained longer than the enantiomer presenting the smaller -CH₂Cl group. Cellulose phases, being more linear/sheet-like, often lack the specific curvature to distinguish these globular tetrahedral shapes as effectively [1].

2. The Detection Trap: Many researchers fail this separation by using UV detection. This compound is a saturated haloalkane. It possesses no conjugated system. While halogens have weak absorbance below 210 nm, common HPLC solvents (IPA, impurities in Hexane) absorb strongly in this region, creating a noisy, drifting baseline that masks the analyte peaks. Refractive Index (RI) detection measures the bulk property change, which is robust for halogenated compounds (


) against a hexane background (

) [2].
References
  • Phenomenex Inc. (2025). Chiral HPLC Method Development Guide: Polysaccharide Phases. Retrieved from [Link]

  • Shimadzu Corporation. (2024). Principles of Refractive Index Detection in HPLC. Retrieved from [Link]

  • PubChem. (2025).[2] this compound (CID 12759420) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

Sources

A Comparative Analysis of Leaving Group Ability in 1-Bromo-3-chloro-2-fluoro-2-methylpropane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of synthetic organic chemistry and drug development, the judicious selection of a leaving group can dictate the success or failure of a synthetic route. The leaving group's propensity to depart from a substrate is a critical parameter influencing reaction rates and pathways. This guide provides an in-depth comparative analysis of the leaving group abilities of bromide, chloride, and fluoride within the sterically hindered and electronically complex framework of 1-Bromo-3-chloro-2-fluoro-2-methylpropane. We will delve into the theoretical underpinnings of this phenomenon and present a robust experimental design for empirical validation.

The Theoretical Framework: Unpacking Leaving Group Ability

A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction, taking with it a pair of electrons. An effective leaving group is one that can stabilize this electron pair, and its ability to do so is governed by several key factors:

  • Basicity: There is a strong inverse correlation between the basicity of a species and its leaving group ability.[1][2] Weaker bases are better leaving groups because they are more stable and less likely to re-form a bond with the carbon center from which they departed.[1][3] Consequently, the conjugate bases of strong acids are excellent leaving groups.[1]

  • Polarizability: Larger atoms, with their more diffuse electron clouds, are more polarizable. This allows them to better distribute and stabilize a negative charge over a larger volume, which enhances their stability upon departure.[1][3]

  • Carbon-Leaving Group Bond Strength: The cleavage of the bond to the leaving group is a central event in many substitution reactions. A weaker carbon-leaving group bond will have a lower bond dissociation energy, leading to a lower activation energy for the reaction and a faster rate.[1]

For the halogens, these principles lead to a well-established trend in leaving group ability in nucleophilic aliphatic substitution reactions:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a direct consequence of decreasing ionic radius and increasing basicity as one moves up the group in the periodic table.[2][4] Iodide is the best leaving group among the halogens as it is the least basic and the C-I bond is the weakest.[1] Conversely, fluoride is a notoriously poor leaving group in SN1 and SN2 reactions due to the high basicity of the fluoride ion and the exceptional strength of the C-F bond.[1][5][6]

Mechanistic Considerations for this compound

The substrate , this compound, presents a unique structural challenge. The carbon atom bearing the fluorine and the methyl group is a tertiary carbon. The adjacent carbons, bonded to bromine and chlorine, are primary. Nucleophilic substitution at a tertiary center is highly likely to proceed via an SN1 mechanism, which involves the formation of a carbocation intermediate.[7][8][9] Back-side attack, as required for an SN2 reaction, is severely sterically hindered at a tertiary center.[7][10]

The rate-determining step in an SN1 reaction is the unimolecular dissociation of the leaving group to form a carbocation.[9][11] Therefore, the reaction rate is directly dependent on the quality of the leaving group. A better leaving group will depart more readily, leading to faster carbocation formation and a higher overall reaction rate.[11]

SN1_Mechanism cluster_step1 Step 1: Leaving Group Departure cluster_step2 Step 2: Nucleophilic Attack Substrate R-LG Carbocation R⁺ + LG⁻ Substrate->Carbocation Slow RDS Rate-Determining Step Product R-Nu Carbocation->Product Fast Nucleophile Nu⁻

Caption: Generalized SN1 reaction mechanism.

Experimental Design: A Comparative Solvolysis Study

To empirically benchmark the leaving group ability of bromide, chloride, and fluoride in this compound, a competitive solvolysis experiment is proposed. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[11][12] By monitoring the formation of products resulting from the displacement of each halogen, we can infer their relative leaving group abilities.

Objective

To determine the relative rates of departure for bromide, chloride, and fluoride from this compound via a competitive SN1 solvolysis reaction.

Materials
  • This compound (Substrate)

  • Ethanol (Solvent and Nucleophile)

  • Silver Nitrate (AgNO₃) solution in ethanol (for halide precipitation)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • NMR Spectrometer

Experimental Protocol
  • Reaction Setup: A solution of this compound (0.1 M) in absolute ethanol is prepared in a sealed reaction vessel. The vessel is maintained at a constant temperature (e.g., 50 °C) in a thermostated water bath.

  • Time-Course Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Each aliquot is immediately cooled in an ice bath to quench the reaction.

  • Product Analysis (GC-MS): The composition of each quenched aliquot is analyzed by GC-MS. This will allow for the identification and quantification of the starting material and the solvolysis products formed by the displacement of bromide and chloride. The expected products are 1-chloro-2-ethoxy-2-fluoro-2-methylpropane and 1-bromo-2-ethoxy-2-fluoro-2-methylpropane, respectively. Displacement of fluoride is not expected to be significant under these conditions.

  • Halide Precipitation (Qualitative): To separate aliquots, a solution of silver nitrate in ethanol is added. The formation of a precipitate (AgBr or AgCl) indicates the presence of the corresponding halide ion in the solution, confirming that the leaving group has departed. The rate of precipitate formation can provide a qualitative measure of the reaction rate. AgBr is a cream-colored precipitate, while AgCl is white.

Experimental_Workflow start Prepare 0.1 M Substrate in Ethanol react Incubate at 50 °C start->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench in Ice Bath sample->quench split Split Aliquot quench->split gcms GC-MS Analysis split->gcms Quantitative precipitate Add AgNO₃ Solution split->precipitate Qualitative analyze Analyze Product Ratios gcms->analyze observe Observe Precipitate Formation precipitate->observe end Determine Relative Leaving Group Ability analyze->end observe->end

Caption: Workflow for the comparative solvolysis experiment.

Expected Results and Interpretation

Based on established principles of leaving group ability, the following outcomes are anticipated:

Leaving GroupRelative Rate of DepartureCorresponding Product
Bromide (Br⁻)Fastest1-Chloro-2-ethoxy-2-fluoro-2-methylpropane
Chloride (Cl⁻)Slower1-Bromo-2-ethoxy-2-fluoro-2-methylpropane
Fluoride (F⁻)NegligibleNot Observed

The rate of formation of 1-chloro-2-ethoxy-2-fluoro-2-methylpropane is expected to be significantly higher than that of 1-bromo-2-ethoxy-2-fluoro-2-methylpropane. This is because bromide is a weaker base and a better leaving group than chloride.[13][14] The displacement of fluoride is not expected to occur to any measurable extent due to the immense strength of the C-F bond and the high basicity of the fluoride ion.[1][5]

The GC-MS analysis will provide quantitative data on the concentration of the two major products over time. Plotting the concentration of each product versus time will allow for the determination of the initial reaction rates, providing a quantitative comparison of the leaving group abilities of bromide and chloride in this specific substrate.

Conclusion and Implications for Drug Development

This guide outlines a clear theoretical and experimental framework for benchmarking the leaving group ability of the halogens in the complex substrate this compound. The expected trend in reactivity (Br > Cl >> F) is rooted in the fundamental principles of basicity and bond strength. For researchers in drug development and synthetic chemistry, understanding these relative reactivities is paramount. It allows for the strategic design of synthetic routes where specific halogens can be selectively displaced under controlled conditions, enabling the construction of complex molecular architectures. The bromide at the primary position offers a reactive handle for nucleophilic substitution, while the chloride provides a less reactive site that could be functionalized under more forcing conditions. The fluorine at the tertiary position, being a very poor leaving group, is likely to remain in the final product, which can be advantageous as the introduction of fluorine into drug candidates is a common strategy to modulate metabolic stability and binding affinity.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link]

  • Nptel. Nucleophilic substitution Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Brainly.com. (2024, March 27). Rank the following leaving groups from best to worst: I. F⁻ II. Cl⁻ III. Br⁻. Retrieved from [Link]

  • Reddit. (2024, August 16). Why does leaving group (halogen) leave in Sn1 and Sn2? Retrieved from [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1 [Video]. Retrieved from [Link]

  • Quora. (2018, May 3). You told that leaving group ability is in the order I>Br>Cl>F but the basic character is in the order I>Br>Cl>F, but it is said that weaker the base, better the leaving group. How? Retrieved from [Link]

  • Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • ResearchGate. Nucleofugality of Leaving Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group. Retrieved from [Link]

  • Introduction to Organic Chemistry. 7.7. Leaving Groups. Retrieved from [Link]

  • YouTube. (2012, March 10). Leaving Group Effect - Alkyl Halides 003 [Video]. Retrieved from [Link]

  • Chem Help ASAP. (2019, July 19). SN1 solvolysis reactions [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, November 9). I need help understanding what is effecting solvolysis here. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • PubChem. 1-Bromo-3-chloro-2-methylpropane. Retrieved from [Link]

Sources

Confirming Structural Integrity of 1-Bromo-3-chloro-2-fluoro-2-methylpropane via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Executive Summary

The structural validation of small, chiral, halogenated liquids like 1-Bromo-3-chloro-2-fluoro-2-methylpropane presents a unique challenge in drug development and intermediate synthesis. While Nuclear Magnetic Resonance (NMR) is the industry workhorse for connectivity, it fails to intrinsically determine absolute configuration (R vs. S) without chiral shift reagents or derivatization—techniques often hampered by the steric bulk and lack of functional "handles" in fully substituted halocarbons.

This guide details the superior efficacy of Single Crystal X-ray Diffraction (SC-XRD) using in situ cryocrystallography.[1] We compare this method against standard spectroscopic alternatives and provide a validated protocol for crystallizing this liquid target directly within the diffractometer beam, utilizing the anomalous scattering of Bromine and Chlorine to definitively assign absolute stereochemistry.

The Challenge: Liquid Chirality & Halogenated Congestion

This compound possesses a quaternary chiral center at C2. The structural integrity verification requires answering two distinct questions:

  • Regiochemistry: Are the halogens correctly positioned (1-Br, 3-Cl)?

  • Absolute Configuration: Is the bulk material enantiopure (R or S), racemic, or scalemic?

Comparative Analysis: SC-XRD vs. NMR/MS

The following table contrasts the performance of SC-XRD against traditional characterization methods for this specific molecular class.

FeatureSC-XRD (In Situ) Solution NMR (1H, 13C, 19F) Mass Spectrometry
State of Matter Liquid (crystallized in situ)Liquid (solution)Gas/Ionized
Connectivity Definitive (Direct visualization)High (Via HMBC/HSQC)Low (Fragment based)
Absolute Config. Direct Determination (via Anomalous Scattering/Flack Parameter)Indirect/Impossible (Requires chiral solvating agents; often ambiguous for quaternary centers)Impossible
Regio-isomerism Unambiguous (Distinguishes -CH2Cl vs -CH2Br via electron density)Ambiguous (Chemical shifts of -CH2Cl and -CH2Br are very similar; ~3.5-3.8 ppm)Ambiguous
Sample Recovery Yes (Non-destructive)YesNo

Senior Scientist Insight: While NMR is faster, the chemical shift difference between a chloromethyl and bromomethyl group in a crowded quaternary environment can be negligible (<0.1 ppm). SC-XRD resolves this by exploiting the electron density difference: Bromine (35 e-) is significantly "brighter" in X-ray diffraction than Chlorine (17 e-).

Strategic Workflow: The Decision Matrix

The following diagram illustrates the decision logic for selecting SC-XRD over NMR for this specific target.

StructuralValidation Start Target: this compound Q1 Is the sample solid at RT? Start->Q1 NMR Standard NMR (1H, 13C, 19F) Q1->NMR Yes (Unlikely) Sol1 In Situ Cryocrystallography Q1->Sol1 No (Liquid) Issue Ambiguity: Absolute Config & Br/Cl Positional Disorder NMR->Issue Issue->Sol1 Required for Validation Process OHCD / Zone Melting Sol1->Process Result Anomalous Scattering Analysis (Flack Parameter) Process->Result

Caption: Decision matrix highlighting the necessity of In Situ Crystallization for definitive structural assignment of chiral liquids.

Experimental Protocol: In Situ Cryocrystallography

Since the target is a liquid at room temperature (MP < 20°C), standard crystallization is impossible. We utilize the Optical Heating and Crystallization Device (OHCD) or standard zone-melting techniques directly on the goniometer.

Phase 1: Sample Mounting
  • Capillary Selection: Use a Lindemann glass capillary (0.3 – 0.5 mm diameter).

  • Loading: Draw the neat liquid into the capillary via capillary action. Seal both ends carefully with flame or epoxy.

    • Critical Step: Leave a small gap (bubble) to allow for thermal expansion/contraction without shattering the glass.

  • Mounting: Fix the capillary to a magnetic base using clay or wax and mount it on the goniometer head.

Phase 2: Crystal Growth (Zone Melting)

This is the most delicate step. We must convert the polycrystalline "snow" into a single crystal.

  • Flash Cooling: Rapidly block the N2 stream or ramp temperature down to 100 K to freeze the liquid into a polycrystalline mass.

  • Zone Melting:

    • Raise the temperature slowly (or use an IR laser) until the solid melts, leaving only a tiny seed crystal at the tip.

    • Slowly lower the temperature (or move the laser) to allow the molten liquid to recrystallize on the seed.

    • Repeat: This annealing process may need 5–10 cycles to produce a single, diffraction-quality crystal.

Phase 3: Data Collection & Strategy
  • Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).
    • Why Mo? Although Copper (Cu) provides stronger anomalous signal, Bromine absorbs Cu radiation heavily, leading to absorption errors. Mo is the optimal balance for this brominated/chlorinated species.

  • Strategy: Collect a complete sphere of data (redundancy > 4.0). High redundancy is crucial for accurate intensity measurements of Friedel pairs (

    
     vs 
    
    
    
    ).

Data Interpretation: The Flack Parameter

For a chiral molecule containing Bromine and Chlorine, the absolute configuration is determined using the Flack Parameter (


) . This parameter quantifies the fit of the structural model to the anomalous scattering data.
Validation Criteria
Flack Parameter (

)
InterpretationAction

(e.g.,

)
Correct Structure. The model matches the absolute configuration of the crystal.Publish/Release. Structural integrity confirmed.

(e.g.,

)
Inverted Structure. The model is the enantiomer of the actual crystal.Invert Model. Change space group or invert coordinates, then refine.

Racemic Twin. The crystal contains both enantiomers (50:50) or the space group is centrosymmetric.Check Synthesis. Sample is likely a racemate.[2]
Structural Integrity Metrics (Expected vs. Observed)

To confirm the specific halogen placement (1-Br vs 3-Cl), examine the bond lengths. Bromine is larger than Chlorine, resulting in a distinct bond length difference detectable by XRD.

  • C–F Bond: ~1.35 Å

  • C–Cl Bond: ~1.79 Å

  • C–Br Bond: ~1.97 Å

If the refined bond lengths at the C1 and C3 positions average to ~1.88 Å, your structure suffers from positional disorder (Br and Cl are swapping places in the lattice). If distinct lengths (1.79 vs 1.97) are observed, regio-integrity is confirmed.

Visualizing the Crystallization Logic

The following diagram details the physical process of obtaining the single crystal from the liquid state.

InSituCrystallization Liquid Liquid Sample (in Capillary) FlashFreeze Flash Cool (100K) Polycrystalline Mass Liquid->FlashFreeze Anneal Zone Melting (IR Laser / Temp Ramp) FlashFreeze->Anneal Seed Single Seed Isolation Anneal->Seed Melt all but tip Growth Controlled Cooling Single Crystal Growth Seed->Growth Slow cool Diffraction X-ray Diffraction (Mo Source) Growth->Diffraction Diffraction->Anneal Poor Quality? Retry

Caption: Workflow for converting liquid this compound into a diffraction-ready single crystal.

References

  • Chopra, D. (2016). The Art of in situ Cryocrystallization. Indian Academy of Sciences. Link

  • Flack, H. D. (1983).[3] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Parsons, S., & Flack, H. D. (2004). The use of X-ray diffraction to determine absolute configuration.[2][4][5] Acta Chimica Slovenica. Link

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Link

  • Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry. (Standard reference for halogen radii comparisons). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-3-chloro-2-fluoro-2-methylpropane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 1-Bromo-3-chloro-2-fluoro-2-methylpropane (CAS: 82577-95-5).

Part 1: Immediate Action Card (Emergency Response)

Scenario Critical Action Protocol
Eye Contact RED ALERT: Causes Serious Eye Damage (H318).[][2] 1. Irrigate immediately for 15+ minutes. 2. Do not pause to remove contact lenses initially; flush them out.[] 3. Seek immediate ophthalmological evaluation.
Skin Contact 1. Drench area with water for 15 minutes.[][3] 2. Remove contaminated clothing under the safety shower.[] 3. Discard contaminated leather goods (watch bands, belts).[]
Inhalation 1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (common with halogenated alkyls).[]
Spill (<50 mL) 1. Evacuate immediate area. 2. Don Silver Shield/4H gloves (or double nitrile).[] 3. Absorb with vermiculite or chem-pads.[] 4. Place in a sealed container labeled "Halogenated Waste."

Part 2: Chemical Profile & Hazard Analysis

To handle this chemical safely, you must understand why it is dangerous. This compound is a mixed halogenated alkane , containing bromine, chlorine, and fluorine on a neopentyl-like backbone.[]

  • The Alkylating Threat: The presence of primary bromide and chloride leaving groups makes this molecule a potential alkylating agent .[] It can react with nucleophiles in biological tissue (DNA, proteins), leading to cellular damage.

  • The Fluorine Factor: The fluorine atom at the C2 position alters the electron density, potentially increasing the reactivity of the adjacent leaving groups compared to non-fluorinated analogs.[]

  • Volatility & Flammability: Classified as a Flammable Liquid (H226) , its vapor can travel to ignition sources.[] The halogen content makes the smoke from any fire highly toxic (releasing HBr, HCl, HF).

Physicochemical Data Table
PropertyValueSource
CAS Number 82577-95-5[PubChem, 2025]
Molecular Formula C₄H₇BrClF[PubChem, 2025]
Molecular Weight 189.45 g/mol [PubChem, 2025]
GHS Classification Flammable Liq. 3 (H226) Acute Tox. 4 (H302)Skin Irrit. 2 (H315)Eye Dam. 1 (H318) STOT SE 3 (H335)[PubChem, 2025]

Part 3: PPE Selection Matrix

Standard lab PPE is insufficient for this compound due to the risk of irreversible eye damage and rapid permeation of halogenated solvents through standard rubber.[]

Glove Selection Logic
  • Standard Nitrile (4 mil): Not recommended for prolonged contact.[] Halogenated alkanes can permeate thin nitrile in <10 minutes.[]

  • Double Nitrile (8 mil total): Acceptable for splash protection only.[] Must be changed immediately upon contamination.

  • Laminate (Silver Shield/4H): MANDATORY for spill cleanup, synthesis setup, or handling volumes >100 mL.[]

Eye & Face Protection[1][3][4][5][6][7][8]
  • Safety Glasses: PROHIBITED as primary protection for liquid handling.[]

  • Chemical Goggles: REQUIRED . Must be unvented or indirect-vented to prevent vapor entry.[]

  • Face Shield: Recommended when pouring volumes >500 mL or working under pressure.[]

PPE Decision Workflow

PPE_Logic Start Task Assessment Volume Volume / Risk Level Start->Volume LowRisk < 10 mL (Analytical) Volume->LowRisk HighRisk > 10 mL or Synthesis Volume->HighRisk GlovesLow Gloves: Double Nitrile (Change immediately on splash) LowRisk->GlovesLow EyesLow Eyes: Chemical Goggles (ANSI Z87.1) LowRisk->EyesLow GlovesHigh Gloves: Silver Shield (Laminate) under Nitrile outer layer HighRisk->GlovesHigh EyesHigh Eyes: Chemical Goggles + Face Shield HighRisk->EyesHigh Resp Engineering Control: Fume Hood REQUIRED GlovesLow->Resp GlovesHigh->Resp EyesLow->Resp EyesHigh->Resp

Figure 1: PPE Selection Logic based on operational volume and risk potential.

Part 4: Operational Protocol

Storage & Stability
  • Environment: Store in a dedicated Flammables Cabinet .

  • Temperature: Cool, dry area.[][4] Avoid heat; halogenated compounds can decompose to release acidic gases (HBr/HCl) if heated or exposed to light over time.[]

  • Segregation: Keep away from strong bases (risk of elimination reactions) and oxidizing agents .[]

Handling Procedure (Step-by-Step)
  • Preparation: Check fume hood certification (face velocity >100 fpm).[] Clear the hood of unnecessary clutter to prevent turbulence.[]

  • Donning: Put on a chemical-resistant lab coat, goggles, and appropriate gloves (see Matrix).[]

  • Transfer:

    • Use a glass syringe or cannula transfer for volumes <50 mL to minimize vapor exposure.[]

    • Avoid pouring.[] If pouring is necessary, use a funnel to prevent splashing.[]

  • Reaction Monitoring: If heating is required, ensure a reflux condenser is active and the system is vented through a scrubber or into the hood exhaust.[] Do not heat in a closed system without pressure relief.[]

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue (dispose of as hazardous waste) before returning it to storage.[]

Waste Disposal
  • Classification: Halogenated Organic Waste.[]

  • Segregation: Do NOT mix with acid waste or non-halogenated solvents if your facility separates them (halogenated waste is often incinerated at higher temperatures).[]

  • Labeling: Label clearly with full chemical name. Do not use abbreviations.

Part 5: Emergency Response & Spill Management

Spill Cleanup Workflow

Spill_Response Alert Spill Detected Assess Assess Volume Alert->Assess Minor Minor (<50 mL) In Fume Hood Assess->Minor Major Major (>50 mL) Or Outside Hood Assess->Major Clean Don Laminate Gloves Absorb with Vermiculite Minor->Clean Evacuate Evacuate Lab Call EHS/Fire Dept Major->Evacuate Waste Bag Waste Label 'Halogenated' Clean->Waste

Figure 2: Decision tree for spill response, prioritizing evacuation for uncontained releases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12759420, this compound.[] Retrieved February 25, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[][2] Retrieved February 25, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[] Retrieved from [Link][]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.